Manidipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-75-5 (di-hydrochloride) | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043745 | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89226-50-6 | |
| Record name | Manidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis pathway and chemical synthesis of manidipine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathways and chemical manufacturing processes for Manidipine Hydrochloride, a dihydropyridine calcium channel blocker used as an antihypertensive agent. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.
Overview of the Synthetic Pathway
The chemical synthesis of this compound hydrochloride is a multi-step process that has been refined to improve yield, purity, and industrial scalability. The primary and most commercially viable pathway initiates from N-hydroxyethyl piperazine and culminates in the formation of the final hydrochloride salt. The key stages of this synthesis are:
-
N-Alkylation: The synthesis begins with the alkylation of N-(2-hydroxyethyl)piperazine with a benzhydryl halide, typically benzhydryl bromide or chloride, to introduce the bulky diphenylmethyl group. This reaction is crucial for the final molecule's pharmacological activity.
-
Acylation: The resulting 2-(4-benzhydrylpiperazin-1-yl)ethanol is then acylated using diketene. This step introduces an acetoacetate moiety, which is a key precursor for the dihydropyridine ring formation.
-
Hantzsch Dihydropyridine Synthesis: The core dihydropyridine ring is constructed via a three-component condensation reaction, a variation of the Hantzsch synthesis. This involves the reaction of the acylated intermediate with m-nitrobenzaldehyde and methyl 3-aminocrotonate.
-
Salt Formation: The final step involves the conversion of the this compound free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating the free base with a solution of hydrogen chloride in an organic solvent.
An alternative, though less common, synthetic approach involves the initial formation of the dihydropyridine ring system followed by the esterification with the 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol side chain.
Visualized Synthesis Pathway
The following diagram illustrates the primary synthetic route for this compound hydrochloride.
Caption: Primary synthetic pathway of this compound Hydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound hydrochloride, compiled from various patented processes.
Synthesis of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine (Intermediate I)
-
Materials: N-hydroxyethyl piperazine, diphenylmethyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure: To a reactor vessel, add N-hydroxyethyl piperazine, DMF, and potassium carbonate. The molar ratio of N-hydroxyethyl piperazine to potassium carbonate to diphenylmethyl chloride is typically 1: (1.8 - 3): (1 - 1.5)[1]. The mixture is stirred, and diphenylmethyl chloride is added portion-wise. The reaction is allowed to proceed at room temperature. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ether. The organic layer is washed, dried, and concentrated to yield 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine[1][2].
Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (Intermediate II)
-
Materials: 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine, ethyl acetate, 4-dimethylaminopyridine (DMAP), diketene.
-
Procedure: The previously synthesized intermediate is dissolved in ethyl acetate, and a catalytic amount of DMAP is added[1]. The solution is cooled to between -10°C and -5°C. Diketene is then added slowly while maintaining the low temperature. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature (20-30°C) and stirred for an extended period (e.g., 20 hours)[1]. The reaction is then quenched, typically with a dilute aqueous sodium hydroxide solution, and the organic layer is separated, washed, and concentrated to give the acetoacetate intermediate[1].
Synthesis of this compound (Free Base)
-
Materials: 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol.
-
Procedure: The acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are charged into a reactor with isopropanol as the solvent. The molar ratio of the three reactants is approximately 1:1:1[1]. The mixture is heated to reflux (around 75-85°C) and maintained for several hours (6-16 hours)[1]. After the reaction is complete, the isopropanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with warm water to remove impurities. The organic layer is then dried and concentrated to yield this compound free base as an oil or solid[1][3].
Synthesis of this compound Hydrochloride
-
Materials: this compound free base, hydrochloric acid in an organic solvent (e.g., methanol or ethanol).
-
Procedure: The crude this compound free base is dissolved in a suitable organic solvent like methanol. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added while stirring at room temperature[1][3]. The hydrochloride salt precipitates out of the solution. The mixture is stirred for a period to ensure complete salt formation and then cooled to promote crystallization. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride[1][3]. Recrystallization from a suitable solvent system, such as methanol or ethanol, can be performed to achieve higher purity[3].
Quantitative Data Summary
The following tables summarize the quantitative data, including yields and purity, as reported in various sources for the key synthetic steps.
Table 1: Yields of this compound Synthesis Intermediates and Final Product
| Step | Starting Material(s) | Product | Reported Yield (%) | Source(s) |
| Synthesis of N-(2-hydroxyethyl)piperazine | Piperazine, Ethylene Oxide | N-(2-hydroxyethyl)piperazine | 81.7 | [2] |
| Synthesis of this compound | 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, 3-aminobutene acid methyl esters | This compound | 41 - 57 | [1] |
| Synthesis of this compound Free Base | 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, Methyl 3-aminocrotonate | This compound Free Base | 44.5 - 47.0 | [3][4] |
| Conversion of this compound Free Base to this compound Hydrochloride | This compound Free Base, Hydrochloric acid/methanol solution | This compound Hydrochloride | 70 - 80.2 | [1][3][4] |
Table 2: Purity and Melting Point of this compound and its Hydrochloride Salt
| Compound | Purity (HPLC) | Melting Point (°C) | Source(s) |
| This compound Free Base | >99% | 123.2 - 127.8 | [3][4] |
| This compound Hydrochloride | 99.56 - 99.78% | 174 - 182 | [2][3][4] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound free base.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound hydrochloride is a well-established process, with several patented variations aimed at optimizing yield and purity for industrial production. The core of the synthesis relies on the robust Hantzsch dihydropyridine synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antihypertensive agent. Careful control of reaction conditions and purification steps is critical to achieving the high purity required for pharmaceutical applications.
References
- 1. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102875451B - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
- 4. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure and Lipophilic Properties of Manidipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine is a third-generation dihydropyridine calcium channel blocker recognized for its high vasoselectivity and potent antihypertensive effects.[1][2][3] Its efficacy and safety profile, particularly a lower incidence of adverse effects like ankle edema compared to other drugs in its class, are intrinsically linked to its molecular structure and physicochemical properties.[1][4] This guide provides a detailed examination of this compound's molecular architecture and its significant lipophilic character, which governs its pharmacokinetic and pharmacodynamic behavior.
Molecular Structure of this compound
This compound, with the chemical formula C35H38N4O6, is a complex diarylmethane and dihydropyridine derivative.[2][5][6][7] Its structure is characterized by a central 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. Attached to this core are a 3-nitrophenyl group and two different ester groups. One of these ester side chains incorporates a piperazine ring substituted with a benzhydryl group, a feature that significantly contributes to the molecule's high lipophilicity.
-
IUPAC Name: 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6]
References
- 1. This compound: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [drugcentral.org]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
Preclinical Evidence for Manidipine's Renal Protective Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has garnered significant attention for its potential renal protective effects beyond its primary antihypertensive action. This technical guide synthesizes the key preclinical evidence demonstrating this compound's efficacy in mitigating kidney damage in various experimental models. We delve into the detailed methodologies of pivotal studies, present quantitative data in a comparative format, and visualize the proposed mechanisms of action through signaling pathway diagrams. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of therapies for chronic kidney disease (CKD).
Core Mechanism of Action: Dual L-type and T-type Calcium Channel Blockade
This compound's unique renal protective properties are largely attributed to its ability to block both L-type and T-type voltage-gated calcium channels.[1] While traditional dihydropyridine CCBs primarily target L-type channels, which are abundant in the afferent arterioles, this compound's additional blockade of T-type channels in the efferent arterioles leads to a more balanced vasodilation of the glomerular capillary network.[2][3] This dual action helps to reduce intraglomerular pressure, a key driver of glomerular injury and the progression of CKD.[2][3]
Experimental Evidence of Renal Protection
The renal protective effects of this compound have been demonstrated in two key preclinical models of chronic kidney disease: the 5/6 nephrectomy (remnant kidney) model and the spontaneously hypertensive rat (SHR) model.
The 5/6 Nephrectomy (Remnant Kidney) Model
This model induces a rapid decline in renal function, characterized by hypertension, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis, closely mimicking the progression of human CKD.
| Study Parameter | Control (5/6 Nx) | This compound-Treated (5/6 Nx) | Sham Control | Reference |
| Glomerular Sclerosis Index (GSI) (%) | 58 ± 10 | 41 ± 11 | 0.2 ± 0.6 | [4] |
| Tubulointerstitial Injury (TII) (%) | 45.1 ± 10.3 | 29.1 ± 9.1 | 3.8 ± 1.0 | [4] |
| Proteinuria | Significantly elevated | Significantly less than control | Normal | [4] |
| Systolic Blood Pressure | Increased | Increase was attenuated | Normal | [4] |
-
Animal Model: Male Fischer 344 rats.[4]
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, a total right nephrectomy is performed, leaving one-third of the left kidney.[4]
-
Treatment: Following the second surgery, rats are assigned to different groups. The this compound-treated group receives a diet containing 0.01% this compound. The control group receives a standard diet without the drug. A sham-operated group serves as a healthy control.[4]
-
Duration: The study duration is typically 12 weeks post-ablation.[4]
-
Key Parameters Measured:
-
Systolic Blood Pressure: Measured periodically using the tail-cuff method.[4]
-
Proteinuria: 24-hour urinary protein excretion is quantified.[4]
-
Histological Analysis: At the end of the study, the remnant kidney is harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to assess the degree of glomerulosclerosis and tubulointerstitial injury.
-
Uninephrectomized Spontaneously Hypertensive Rat (SHR) Model
This model combines genetic hypertension with reduced renal mass, leading to the development of focal glomerulosclerosis.
| Study Parameter | Control (UNX SHR) | High-Dose this compound (UNX SHR) | Reference |
| Systolic Blood Pressure (mmHg) | 194 ± 3 | 160 ± 4 (p < 0.01) | [5] |
| Mesangial Expansion with Proliferation (%) | 6.7 | 2.8 (p < 0.01) | [5] |
| Mean Glomerular Volume | Elevated | Lower than control | [5] |
-
Animal Model: Male spontaneously hypertensive rats (SHRs), typically 10-11 weeks old.[5]
-
Surgical Procedure: A unilateral nephrectomy (uninephrectomy) is performed.[5]
-
Treatment: Post-surgery, rats are divided into groups: a no-treatment control group, a low-dose this compound group (e.g., 2.5 mg/kg body weight), and a high-dose this compound group (e.g., 20 mg/kg body weight). The drug is administered in the diet.[5]
-
Duration: The treatment period is typically 12 weeks.[5]
-
Key Parameters Measured:
-
Systolic Blood Pressure: Monitored regularly via the tail-cuff method.[5]
-
Urinary Protein Excretion: 24-hour urine samples are collected to measure protein levels.[5]
-
Renal Histology: Kidney tissue is harvested for histological analysis to assess glomerular lesions, including mesangial expansion and proliferation.[5]
-
Glomerular Volume: Morphometric analysis is used to determine the mean glomerular volume.[5]
-
Signaling Pathways and Molecular Mechanisms
The renal protective effects of this compound are underpinned by several molecular mechanisms beyond its hemodynamic effects.
Balanced Vasodilation of Glomerular Arterioles
This compound's dual blockade of L-type and T-type calcium channels results in the dilation of both afferent and efferent arterioles, leading to a reduction in intraglomerular pressure and hyperfiltration.
Attenuation of Oxidative Stress
Preclinical evidence suggests that this compound may also exert renal protective effects by modulating oxidative stress pathways, although more research is needed to fully elucidate these mechanisms in the kidney. Some studies in other cell types have shown that this compound can influence the expression of key enzymes involved in oxidative stress.
Potential Anti-inflammatory and Anti-fibrotic Effects
While direct evidence in renal preclinical models is still emerging, the reduction in glomerulosclerosis and tubulointerstitial injury observed in animal studies suggests that this compound may have downstream anti-inflammatory and anti-fibrotic effects. The reduction of intraglomerular pressure and oxidative stress likely contributes to a cellular environment less conducive to inflammation and fibrosis. Further research is warranted to investigate this compound's direct effects on key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, in the kidney. The potential for this compound to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which has known anti-inflammatory and anti-fibrotic properties, has been suggested, but this has primarily been observed in adipocytes and requires further investigation in renal cells.[2]
Experimental Workflow Overview
The preclinical evaluation of this compound's renal protective effects typically follows a structured workflow.
Conclusion and Future Directions
The preclinical evidence strongly supports the renal protective effects of this compound, primarily through its unique dual L/T-type calcium channel blockade that leads to a favorable renal hemodynamic profile. The observed reductions in proteinuria, glomerulosclerosis, and tubulointerstitial injury in robust animal models of CKD highlight its therapeutic potential. While the attenuation of oxidative stress is a promising area of investigation, further research is needed to fully delineate the specific molecular pathways involved in this compound's renal protection, including its potential direct effects on podocytes, inflammatory signaling, and fibrotic pathways within the kidney. Future studies should aim to further elucidate these mechanisms to optimize the clinical application of this compound and inform the development of novel renoprotective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 3. wjgnet.com [wjgnet.com]
- 4. This compound attenuates a progressive renal injury in remnant kidneys of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the renal protective effect of this compound in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Manidipine's Specific Effects on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts potent and specific effects on vascular smooth muscle cells (VSMCs), underpinning its clinical efficacy as an antihypertensive agent. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on VSMCs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the dual-blocking action of this compound on both L-type and T-type voltage-gated calcium channels, its influence on intracellular calcium homeostasis, and its subsequent impact on VSMC proliferation, gene expression, and extracellular matrix synthesis. Detailed experimental protocols and structured quantitative data are provided to facilitate the design and interpretation of future research in this area.
Core Mechanism of Action: Dual Blockade of L- and T-Type Calcium Channels
The primary mechanism of this compound's action on vascular smooth muscle cells is the inhibition of calcium influx through voltage-gated calcium channels (VGCCs).[1][2] Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking effect on both L-type (Long-lasting) and T-type (Transient) calcium channels.[1][2][3][4] This dual blockade is crucial to its specific vascular effects.
-
L-type Calcium Channels (Ca_v1.2): These channels are abundant in VSMCs and are the primary route for calcium entry that triggers and maintains vasoconstriction.[2][5] By blocking these channels, this compound directly inhibits the influx of extracellular Ca²⁺, leading to vasodilation and a reduction in blood pressure.[1][3][4]
-
T-type Calcium Channels (Ca_v3.x): T-type calcium channels are also expressed in VSMCs and are involved in regulating basal vascular tone and cellular processes like proliferation.[5] this compound's inhibition of T-type channels contributes to its overall vasodilatory effect and may confer additional benefits, such as reducing glomerular pressure in the renal microvasculature.[6][7][8]
The binding of this compound to these channels is characterized by a slow onset and long duration of action, contributing to its sustained antihypertensive effects.[9]
Signaling Pathways Modulated by this compound in VSMCs
This compound's interaction with VSMCs extends beyond simple channel blockade, influencing several intracellular signaling pathways that regulate cellular function.
Inhibition of Endothelin-1-Induced Calcium Signaling
Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through G-protein coupled receptors on VSMCs, leading to a biphasic increase in intracellular calcium concentration ([Ca²⁺]i). This involves an initial transient release of Ca²⁺ from the sarcoplasmic reticulum, followed by a sustained influx of extracellular Ca²⁺. This compound is a potent inhibitor of ET-1-induced [Ca²⁺]i signaling, reducing both the transient and sustained phases of the calcium increase.[3]
Modulation of Immediate-Early Gene Expression
Interestingly, while this compound inhibits ET-1-induced calcium signaling, it can potentiate the expression of immediate-early genes such as c-fos and c-jun in VSMCs.[3] This effect appears to be independent of its calcium-blocking activity and suggests that this compound may have complex, pleiotropic effects on VSMC gene regulation. This compound alone has been shown to induce c-jun expression, albeit with lower potency than when combined with ET-1.[3]
Effects on Endothelial Nitric Oxide Synthase (eNOS)
While eNOS is primarily expressed in endothelial cells, its product, nitric oxide (NO), plays a crucial role in regulating VSMC tone and proliferation. Some studies suggest that this compound may increase the expression of the eNOS gene in smooth muscle cells, potentially contributing to vasodilation through an NO-mediated pathway.[5]
Quantitative Data on this compound's Effects on VSMCs
The following tables summarize the quantitative data from various studies on the effects of this compound on vascular smooth muscle cells.
Table 1: Inhibition of ET-1-Induced Calcium Signaling in A7r5 VSMCs
| Parameter | Value | Reference |
| Median Effective Dose (ED₅₀) | 10⁻⁹ mol/L | [3] |
| Concentration Range for Dose-Dependent Inhibition | 10⁻¹⁰ to 10⁻⁶ mol/L | [3] |
| Required Preincubation Time for Maximal Effect | 20 minutes | [3] |
Table 2: Effects on VSMC Proliferation and Synthesis
| Parameter | This compound Concentration | Effect | Reference |
| Inhibition of DNA Synthesis (IC₅₀) | 10⁻⁷ M | Potent inhibition | [4] |
| Inhibition of Protein Synthesis (IC₅₀) | 10⁻⁸ M | More potent than DNA synthesis inhibition | [4] |
| Suppression of VSMC Proliferation | 10⁻⁶ M | 50% suppression of control | [10] |
| Stimulation of Glycosaminoglycan Synthesis | 10⁻⁸ M | 450% of control | [10] |
| Dose-Dependent Suppression of DNA Synthesis | > 10⁻⁸ M | Dose-dependent suppression | [10] |
| Stimulation of Glycosaminoglycan Synthesis | > 10⁻¹¹ M | Dose-dependent stimulation | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture of Rat Aortic Vascular Smooth Muscle Cells (A7r5)
Materials:
-
A7r5 cell line (ATCC® CRL-1444™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw the cryopreserved vial of A7r5 cells rapidly in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a T-75 flask containing pre-warmed DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 split ratio.
Intracellular Calcium Measurement using Fura-2 AM
Materials:
-
A7r5 cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound and other test compounds
-
Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.
Protocol:
-
Cell Preparation: Seed A7r5 cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Pre-incubation: Incubate the cells with this compound or vehicle for the desired time (e.g., 20 minutes).
-
Imaging: Mount the coverslip on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
Western Blotting for Protein Expression
Materials:
-
Cultured A7r5 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat A7r5 cells with this compound or control. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
RT-qPCR for Gene Expression Analysis
Materials:
-
Cultured A7r5 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (c-fos, c-jun, eNOS) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Treat A7r5 cells with this compound or control. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound demonstrates a multifaceted and specific profile of action on vascular smooth muscle cells. Its dual blockade of L- and T-type calcium channels provides a potent mechanism for vasodilation. Beyond this primary action, this compound modulates key signaling pathways involved in VSMC function, including the response to vasoconstrictors like endothelin-1 and the expression of immediate-early genes. Furthermore, its anti-proliferative effects and influence on extracellular matrix synthesis suggest potential anti-atherosclerotic properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate and therapeutically relevant effects of this compound on vascular smooth muscle cell biology. This knowledge is critical for the continued development and optimization of therapeutic strategies for hypertension and other cardiovascular diseases.
References
- 1. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence staining [bio-protocol.org]
- 4. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. scivisionpub.com [scivisionpub.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
initial discovery and developmental history of manidipine
An In-depth Technical Guide on the Initial Discovery and Developmental History of Manidipine
Introduction
This compound is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] It is characterized by its high vascular selectivity, gradual onset, and long duration of action, which allows for once-daily administration.[3] Developed by Takeda Pharmaceuticals, this compound was patented in 1982 and received approval for medical use in 1990.[4][5][6] This guide provides a comprehensive overview of the initial discovery, developmental history, chemical synthesis, pharmacological profile, and key experimental findings related to this compound.
Initial Discovery and Developmental History
This compound (initially coded as CV-4093) was developed by the Japanese pharmaceutical company Takeda.[2][7] The goal was to create a dihydropyridine calcium channel antagonist with improved properties over existing drugs, such as a more gradual onset of action and a better side-effect profile, particularly concerning reflex tachycardia and ankle edema.[3][8] The development of this compound was part of a broader effort to refine calcium channel blockers for the treatment of hypertension.[1] After its patenting in 1982, it underwent extensive preclinical and clinical evaluation, leading to its launch in Japan in 1990 under the trade name Calslot.[4][9]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. A common synthetic route is the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of this compound
A representative synthesis of this compound is as follows:
-
Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate. N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide to yield 2-(4-benzhydrylpiperazin-1-yl)ethanol.[4] This intermediate is then reacted with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[4][9]
-
Step 2: Hantzsch Condensation. The resulting acetoacetate derivative is condensed with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in a suitable solvent like isopropanol.[4][10] This cyclocondensation reaction forms the dihydropyridine ring, yielding this compound.[4]
-
Step 3: Purification and Salt Formation. The crude this compound is purified, often through recrystallization. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like methanol.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. CN103120651A - this compound tablet - Google Patents [patents.google.com]
- 3. This compound: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. takeda.com [takeda.com]
- 6. takeda.com [takeda.com]
- 7. This compound - AdisInsight [adisinsight.springer.com]
- 8. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
- 10. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]
The Pharmacodynamics and Dose-Response of Manidipine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics and dose-response relationship of manidipine, a third-generation dihydropyridine calcium channel blocker, as observed in various animal models. This compound is distinguished by its dual blockade of both L-type and T-type calcium channels, contributing to its potent antihypertensive effects and unique renal protective properties.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Pharmacodynamic Properties of this compound
This compound's primary mechanism of action involves the inhibition of voltage-dependent calcium inward currents in smooth muscle cells, leading to systemic vasodilation and a subsequent reduction in blood pressure.[4][5] Its high selectivity for vascular tissue minimizes cardiodepressant effects compared to other dihydropyridines.[6] A key feature of this compound is its ability to dilate both afferent and efferent arterioles in the renal vasculature, a characteristic attributed to its T-type calcium channel blocking activity.[4][7][8] This dual action helps to increase renal blood flow and reduce intraglomerular pressure, suggesting a beneficial role in hypertensive patients with renal complications.[7][8]
Signaling Pathway of this compound's Vasodilatory Action
The vasodilatory effect of this compound is initiated by its binding to voltage-gated L-type and T-type calcium channels on vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the muscle contraction cascade.
Caption: Signaling pathway of this compound-induced vasodilation.
Dose-Response Relationships in Animal Models
The antihypertensive efficacy of this compound has been extensively studied in various hypertensive animal models, most notably the Spontaneously Hypertensive Rat (SHR). These studies demonstrate a clear dose-dependent reduction in blood pressure.
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Animal Model | Effect on Blood Pressure | Reference |
| 0.3 mg/kg/day | Oral gavage | SHR | No significant effect on systolic blood pressure. | [9] |
| 3 mg/kg | Oral | SHR | Significantly increased sodium and water excretion. | [10] |
| 3 mg/kg/day | Oral gavage | SHR | Significant reduction in systolic blood pressure. | [9] |
| 10 µg/kg | Intravenous | SHR | Reduced blood pressure. | [11] |
| 20 µg/kg | Intravenous infusion | SHR | Decreased systemic blood pressure. | [7] |
| 20 mg/kg | Oral | Uninephrectomized SHR | Decreased systolic blood pressure from 194 +/- 3 to 160 +/- 4 mm Hg. | [12] |
| 0.05% in diet | Oral (4 weeks) | SHR | Reduced blood pressure. | [13] |
Renal Hemodynamic Effects
This compound exhibits beneficial effects on renal microcirculation, which are crucial for its nephroprotective properties.
| Dose | Route of Administration | Animal Model | Renal Hemodynamic Effects | Reference |
| 1 and 5 µg/kg | Intrarenal | Anesthetized Dogs | Prolonged (120 min) increases in renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary electrolyte excretion. | [14] |
| 10 µg/kg | Intravenous | SHR | Increased renal plasma flow. | [11] |
| 20 µg/kg | Intravenous infusion | SHR | Reduced both afferent and efferent arteriolar resistance. | [7] |
| Chronic Oral (2 months) | Oral | SHR | Reduced systemic blood pressure, increased single-nephron glomerular plasma flow, and reduced glomerular transcapillary hydraulic pressure difference. Both afferent and efferent arteriolar resistance were reduced. | [7] |
Experimental Protocols
Standardized protocols are essential for the preclinical evaluation of antihypertensive agents like this compound. Below are detailed methodologies commonly employed in animal studies.
In Vivo Blood Pressure Measurement in Conscious Rats
A prevalent method for assessing the antihypertensive effects of this compound involves direct blood pressure measurement in conscious, freely moving rats to avoid the confounding effects of anesthesia.[15]
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[16][17] Normotensive Wistar-Kyoto (WKY) rats often serve as controls.[11]
Surgical Procedure:
-
Rats are anesthetized.[15]
-
A polyethylene catheter is inserted into the lower abdominal aorta via the femoral artery for blood pressure measurement.[15]
-
A second catheter may be placed in the femoral vein for intravenous drug administration.[15]
-
The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Animals are allowed a recovery period before the experiment.
Drug Administration: this compound can be administered via various routes, including oral gavage, incorporation into the diet, or intravenous infusion, depending on the study's objective.[9][11][13]
Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded using a computerized data acquisition system.[15]
Caption: Experimental workflow for in vivo blood pressure measurement.
Assessment of Renal Microcirculation
The micropuncture technique is a powerful tool for investigating the effects of this compound on the glomerular microcirculation in rats.[7]
Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[7]
Procedure:
-
The rat is anesthetized, and the left kidney is exposed through a flank incision.
-
The kidney is immobilized in a lucite cup and the surface is bathed in a warmed saline solution.
-
Micropipettes are used to measure pressures in the glomerular capillaries, proximal tubules, and efferent arterioles.
-
Blood samples are collected from the femoral artery and efferent arterioles to determine single-nephron glomerular filtration rate and plasma flow.
-
This compound is administered intravenously, and the measurements are repeated.
Additional Pharmacodynamic Effects
Beyond its primary antihypertensive and renal effects, this compound has been shown to possess other beneficial properties in animal models.
-
Anti-atherosclerotic Effects: In endothelium-injured, cholesterol-fed rats, this compound inhibited the progression of hypertension and arteriosclerosis.[18] It suppressed the hyperplasia of the media and reduced intimal hyperplasia by at least 50%.[18]
-
Cerebroprotective Effects: this compound has been shown to prevent the development of cerebrovascular lesions in stroke-prone spontaneously hypertensive rats (SHRSP).[6]
-
Cardiac Effects: In DOCA/salt hypertensive rats, this compound treatment reduced high blood pressure, improved impaired coronary circulation, and led to a reduction in left ventricular and vascular hypertrophy.[19] Its cardiodepressant effects are less potent than those of other dihydropyridines.[6]
-
Metabolic Effects: Studies suggest that this compound may have favorable metabolic effects, including the potential to improve insulin sensitivity.[3][20]
Conclusion
The extensive research in animal models provides a solid foundation for understanding the pharmacodynamic profile of this compound. Its dual L-type and T-type calcium channel blockade translates into effective blood pressure control and significant renal protection. The dose-response relationships established in these preclinical studies have been instrumental in guiding clinical trials and establishing therapeutic dosages. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the continued investigation of this compound and other novel antihypertensive agents. The unique combination of potent antihypertensive efficacy, renal protection, and a favorable side effect profile positions this compound as a valuable agent in the management of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vascular and metabolic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Pharmacologic characteristics of a new calcium antagonist, this compound: beneficial effects on renal circulation and vascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Effects of hypotensive and non-hypotensive doses of this compound on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natriuretic action of this compound hydrochloride, a new calcium channel blocker, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of the renal protective effect of this compound in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal vascular responses in spontaneously hypertensive rats chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the calcium antagonist this compound on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 18. This compound inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
Early Research on Manidipine's Antihypertensive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that established the antihypertensive properties of manidipine, a third-generation dihydropyridine calcium channel blocker. The document focuses on the core data and methodologies from initial studies, presenting quantitative findings in structured tables and illustrating key mechanisms and workflows through detailed diagrams.
Core Mechanism of Action: Calcium Channel Blockade
Early in vitro research identified this compound (then known as CV-4093) as a potent calcium channel antagonist.[1] These studies elucidated its primary mechanism of action: the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Unlike some other dihydropyridines, this compound was found to block both L- and T-type calcium channels, contributing to its unique pharmacological profile, including its renal-protective effects.[3][4]
In Vitro Studies on Vascular Smooth Muscle
Initial experiments on isolated vascular tissues demonstrated this compound's potent vasodilatory effects. These studies typically involved inducing contraction in arterial strips with a high concentration of potassium (K+), which depolarizes the cell membrane and opens voltage-dependent calcium channels. The ability of this compound to inhibit these contractions was quantified to determine its potency.
Experimental Protocol: Inhibition of K+-Induced Contraction in Rabbit Aorta
A common early protocol to assess the calcium channel blocking activity of this compound is outlined below:
-
Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and cut into helical strips.
-
Mounting: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The strips are repeatedly contracted with a high-potassium solution (e.g., 60 mM KCl) to elicit stable, reproducible contractions.
-
Drug Incubation: this compound (CV-4093) is added to the organ bath at varying concentrations and incubated for a specified period (e.g., 60 minutes) to allow for receptor binding and effect development.
-
Measurement of Inhibition: The K+-induced contraction is measured in the presence of this compound, and the inhibitory effect is calculated as a percentage of the control contraction.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximum contraction.
Quantitative Data: In Vitro Vasodilatory Potency
| Vascular Preparation | Agonist | This compound (CV-4093) Potency | Comparator Potency | Reference |
| Rabbit Aorta | 60 mM K+ | IC50: Not explicitly stated, but less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |
| Dog Coronary Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |
| Dog Renal Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |
| Dog Mesenteric Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |
| Dog Femoral Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |
| Dog Portal Vein | 60 mM K+ | As potent as nifedipine and nicardipine. | Nifedipine: Equally potent; Nicardipine: Equally potent | [5] |
| Dog Femoral Vein | 60 mM K+ | As potent as nifedipine and nicardipine. | Nifedipine: Equally potent; Nicardipine: Equally potent | [5] |
| Guinea-pig Ventricular Cells | - | IC50 = 2.6 nM | - | [1] |
Signaling Pathway: Calcium Channel Blockade in Vascular Smooth Muscle
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Preclinical Antihypertensive Efficacy in Animal Models
The antihypertensive effects of this compound were extensively studied in various hypertensive rat models, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and DOCA-salt hypertensive rats. These studies established the dose-dependent blood pressure-lowering effects and the long duration of action of this compound.
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
A representative protocol for evaluating the antihypertensive effect of this compound in SHR is as follows:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.
-
Drug Administration: this compound (CV-4093) is suspended in a vehicle (e.g., 5% arabic gum) and administered orally (p.o.) at various doses.
-
Time Course: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 3, 5, and 8 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from the initial baseline value is calculated for each dose and time point. The ED20 value (the dose required to decrease systolic blood pressure by 20% from the initial value) can be calculated to quantify potency.
Quantitative Data: Antihypertensive Effects in Hypertensive Rat Models
| Animal Model | Dose (p.o.) | Maximum Blood Pressure Reduction (%) | Duration of Action | Reference |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | 8.3% (at 1 hr) | At least 8 hours | [6] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | 35.6% (at 1 hr) | At least 8 hours | [6] |
| Renal Hypertensive Rats | 10 mg/kg | Dose-dependent decrease | At least 8 hours | [6][7] |
| DOCA-Salt Hypertensive Rats | 10 mg/kg | Dose-dependent decrease | At least 8 hours | [6][7] |
Experimental Workflow: Preclinical Antihypertensive Study
Caption: Workflow for preclinical evaluation of this compound's antihypertensive effect.
Hemodynamic Properties in Preclinical Models
Early research in anesthetized dogs was crucial for characterizing the hemodynamic profile of this compound. These studies revealed that this compound's antihypertensive effect is primarily due to a reduction in total peripheral vascular resistance, with minimal impact on cardiac output and heart rate at therapeutic doses.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs
A typical protocol for assessing the hemodynamic effects of this compound in dogs is as follows:
-
Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital), and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively.
-
Hemodynamic Monitoring: A catheter-tip manometer is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). Cardiac output is measured using a thermodilution catheter placed in the pulmonary artery.
-
Drug Administration: this compound is administered intravenously (i.v.) or intra-arterially at various doses.
-
Parameter Measurement: Mean arterial pressure, heart rate, cardiac output, and total peripheral resistance are continuously monitored before and after drug administration.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose.
Quantitative Data: Hemodynamic Effects in Anesthetized Dogs
| Parameter | This compound (1 and 5 µg/kg, intrarenal) | Nifedipine | Reference |
| Renal Blood Flow (RBF) | Prolonged increase (120 min) | Transient increase (5-10 min) | [8] |
| Glomerular Filtration Rate (GFR) | Prolonged increase (120 min) | Not specified | [8] |
| Urine Flow (UF) | Prolonged increase (120 min) | Not specified | [8] |
| Urinary Electrolyte Excretion | Prolonged increase (120 min) | Not specified | [8] |
Early Clinical Research: Pharmacokinetics and Efficacy in Humans
Initial clinical trials in healthy volunteers and hypertensive patients provided essential information on the pharmacokinetics, safety, and antihypertensive efficacy of this compound in humans.
Pharmacokinetics in Healthy Volunteers
Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.
Experimental Protocol: Phase I Pharmacokinetic Study
A standard design for a Phase I pharmacokinetic study of this compound is as follows:
-
Study Population: A small group of healthy male volunteers.
-
Study Design: An open-label, single-dose, crossover study design is often employed, where subjects receive different doses of this compound in separate study periods with a washout period in between.
-
Drug Administration: A single oral dose of this compound (e.g., 5, 10, or 20 mg) is administered to fasting subjects.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 or 48 hours).
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) are calculated.
Quantitative Data: Pharmacokinetics of Single Oral Doses of this compound in Healthy Volunteers
| Dose | Cmax (µg/L) | Tmax (hours) | AUC∞ (µg/L·h) | Elimination Half-life (hours) | Reference |
| 5 mg | - | - | - | 3.9 | [9] |
| 10 mg | - | - | - | - | [9] |
| 20 mg | 7.2 | 1.5 | 20.8 | 7.95 | [9] |
Antihypertensive Efficacy in Patients with Essential Hypertension
Early phase II clinical trials were conducted to evaluate the antihypertensive efficacy and safety of this compound in patients with mild to moderate essential hypertension.
Experimental Protocol: Phase II Antihypertensive Efficacy Study
A typical design for a Phase II study is as follows:
-
Study Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomly assigned to receive either this compound at different doses (e.g., 10, 20, or 40 mg once daily) or a placebo for a specified duration (e.g., 4 to 12 weeks).
-
Blood Pressure Measurement: Office blood pressure is measured at regular intervals throughout the study. Ambulatory blood pressure monitoring may also be used to assess the 24-hour efficacy.
-
Efficacy Endpoints: The primary efficacy endpoint is the change in diastolic and systolic blood pressure from baseline to the end of the treatment period.
-
Safety Assessment: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.
Quantitative Data: Blood Pressure Reduction in Hypertensive Patients
| Study Population | Treatment | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |
| Mild to moderate essential hypertension | This compound 10-20 mg/day | 12 weeks | 18 | 12 | [10] |
| Type 2 diabetes and hypertension | This compound 10 mg/day | 24 weeks | -23 | -13 | [11] |
| Type 2 diabetes and hypertension | Enalapril 10 mg/day | 24 weeks | -20 | -12 | [11] |
| Isolated systolic hypertension (≥60 years) | This compound 10-20 mg/day | 12 weeks | -19.5 | - | [11] |
| Isolated systolic hypertension (≥60 years) | Amlodipine 5-10 mg/day | 12 weeks | -18.4 | - | [11] |
Logical Relationship: From Preclinical to Clinical Development
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Calcium channel blocking action of franidipine hydrochloride (CV-4093.2HCl) in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antihypertensive effect of CV-4093.2HCl, a new calcium antagonist, in three rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the calcium antagonist this compound on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [this compound in the treatment of stage I and II essential hypertension patients with overweight or android obesity. A Brazilian multicentre study of efficacy, tolerability and metabolic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Manidipine Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of manidipine, a dihydropyridine calcium channel blocker, to spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.
Introduction
This compound is a third-generation calcium channel antagonist that exhibits high vasoselectivity by blocking both L-type and T-type voltage-gated calcium channels.[1][2] This dual blockade leads to peripheral vasodilation and a subsequent reduction in blood pressure. In vascular smooth muscle cells, the influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction and vasoconstriction. By inhibiting this influx, this compound effectively relaxes blood vessels and lowers blood pressure.[1][2] Its efficacy in reducing blood pressure and its potential renal protective effects make it a subject of interest in hypertension research. The SHR model is an excellent choice for these studies as it closely mimics human essential hypertension.
Data Presentation
The following tables summarize quantitative data from studies administering this compound to SHR.
Table 1: Summary of this compound Dosages and Administration Routes in SHR
| Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Oral Gavage | 0.3 mg/kg/day | 8 weeks | No significant effect on systolic blood pressure. | [3] |
| Oral Gavage | 3 mg/kg/day | 8 weeks | Significantly reduced systolic blood pressure. | [3] |
| Intravenous Infusion | 10 µg/kg | Acute | Reduced blood pressure. | [4] |
| Intravenous Infusion | 20 µg/kg | Acute | Decreased systemic blood pressure and both afferent and efferent arteriolar resistance. | [5] |
| Medicated Diet | 0.05% in chow | 2 months | Reduced systemic blood pressure. | [5] |
Experimental Protocols
Oral Gavage Administration
This protocol is suitable for daily administration of this compound to investigate its chronic effects on blood pressure and related pathologies in SHR.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
-
Oral gavage needles (18-20 gauge, straight or curved, with a ball tip)
-
Syringes (1-3 mL)
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Preparation of this compound Suspension (e.g., for a 3 mg/kg dose):
-
Calculate the total amount of this compound required based on the number of rats and the dosage. For a 300g rat, the dose would be 0.9 mg.
-
Weigh the required amount of this compound dihydrochloride accurately.
-
Prepare the 0.5% Carboxymethyl cellulose (CMC) vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Heat gently and stir until a clear solution is formed. Allow to cool to room temperature.
-
Levigate the weighed this compound powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration (e.g., 0.3 mg/mL for a 10 mL/kg administration volume).
-
Stir the suspension continuously using a magnetic stirrer during administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Administer once daily for the desired treatment duration (e.g., 8 weeks).[3]
-
Intravenous Administration
This protocol is designed for acute studies to investigate the immediate hemodynamic effects of this compound in anesthetized SHR.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Catheterization equipment (for jugular vein or femoral vein)
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Preparation of this compound Solution (e.g., for a 10 µg/kg dose):
-
Prepare a stock solution of this compound by dissolving it in DMSO (e.g., 1 mg/mL). This compound is soluble in DMSO at 122 mg/mL.
-
For a 10 µg/kg dose in a 300g rat (3 µg total dose), dilute the stock solution with sterile saline to a final concentration suitable for injection (e.g., 3 µg/mL for a 1 mL injection volume). The final concentration of DMSO should be minimized to avoid solvent effects.
-
Ensure the solution is clear and free of precipitation.
-
-
Animal Preparation and Dosing:
-
Anesthetize the SHR using an appropriate anesthetic regimen.
-
Surgically expose and catheterize the jugular or femoral vein for intravenous administration.
-
Administer the prepared this compound solution as a bolus injection through the catheter.[4]
-
Continuously monitor blood pressure and other hemodynamic parameters.
-
Administration via Medicated Diet
This method is suitable for long-term, non-invasive administration of this compound.
Materials:
-
This compound dihydrochloride
-
Powdered standard rat chow
-
Mixer (e.g., planetary mixer)
-
Ethanol (as a solvent for initial mixing)
-
Drying oven
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Preparation of Medicated Diet (0.05% this compound):
-
Calculate the amount of this compound needed for the total amount of diet to be prepared. For 1 kg of diet, 500 mg of this compound is required.
-
Dissolve the weighed this compound in a small volume of ethanol.
-
In a mixer, gradually add the this compound-ethanol solution to the powdered rat chow while continuously mixing to ensure a homogenous distribution.
-
Spread the mixed diet in a thin layer on trays and allow the ethanol to evaporate completely in a drying oven at a low temperature (e.g., 40-50°C) to avoid degradation of the drug and nutrients.
-
Once dry, the medicated diet can be provided to the rats ad libitum.
-
-
Dosage Estimation:
-
The approximate daily dose can be calculated based on the average daily food consumption of the rats. For example, if a 300g rat consumes an average of 20g of the 0.05% medicated diet per day, the daily dose would be approximately 33.3 mg/kg.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Effects of hypotensive and non-hypotensive doses of this compound on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Manidipine in Human Plasma using a Validated RP-HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of manidipine in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method employs a simple and efficient liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. All experimental procedures and validation parameters adhere to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of the results.
Introduction
This compound is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate quantification of this compound in biological matrices is essential for clinical and preclinical research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated RP-HPLC method, offering a reliable tool for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Felodipine (Internal Standard, IS)
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Acetic acid
-
n-Hexane
-
Human plasma (drug-free)
-
Milli-Q water or equivalent
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm)
-
Centrifuge
-
Vortex mixer
-
Evaporator
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and 5 mM ammonium acetate solution containing 0.1% acetic acid (85:15, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve this compound and felodipine (IS) in methanol to prepare individual stock solutions of 100 µg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions with concentrations ranging from 1 ng/mL to 200 ng/mL.
-
Internal Standard Working Solution: Dilute the felodipine stock solution with the same diluent to obtain a working concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL felodipine).
-
Add 50 µL of 1M sodium hydroxide to basify the plasma.[1]
-
Add 3 mL of n-hexane as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol : 5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was determined by analyzing blank human plasma, plasma spiked with this compound and the internal standard, and a real subject sample. The chromatograms showed no interfering peaks from endogenous plasma components at the retention times of this compound and the internal standard.
Linearity
The linearity of the method was established by analyzing a series of calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) (Mean ± SD, n=3) |
| 0.2 | 0.045 ± 0.003 |
| 0.5 | 0.112 ± 0.007 |
| 1.0 | 0.225 ± 0.011 |
| 5.0 | 1.130 ± 0.045 |
| 10.0 | 2.245 ± 0.091 |
| 20.0 | 4.510 ± 0.182 |
| Regression Equation | y = 0.2248x + 0.0015 |
| Correlation Coefficient (r²) | 0.9995 |
This data is representative and may vary based on experimental conditions.
Table 2: Accuracy and Precision of the Method
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Accuracy (%) | ||
| LQC | 0.5 | 98.6 | 99.2 |
| MQC | 10.0 | 101.2 | 100.5 |
| HQC | 15.0 | 99.5 | 99.8 |
| Precision (%RSD) | Precision (%RSD) | ||
| LQC | 0.5 | 3.8 | 4.5 |
| MQC | 10.0 | 2.1 | 2.8 |
| HQC | 15.0 | 1.9 | 2.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. %RSD: Percent Relative Standard Deviation.
Table 3: System Suitability and Validation Parameters
| Parameter | Result |
| Retention Time of this compound | ~ 6.5 min |
| Retention Time of IS | ~ 8.2 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of this compound in human plasma. The method has been successfully validated according to ICH guidelines and can be effectively applied for pharmacokinetic and bioequivalence studies of this compound. The straightforward liquid-liquid extraction procedure provides clean extracts and consistent recoveries, making this method suitable for routine analysis in a research or clinical laboratory setting.
References
Application Notes and Protocols: Investigating Manidipine's Impact on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of manidipine in mitigating cardiac hypertrophy. The protocols outlined below detail both in vitro and in vivo methodologies to assess the efficacy of this compound and elucidate its mechanism of action in a cardiac hypertrophy setting.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload but can progress to heart failure.[1][2] this compound, a third-generation dihydropyridine calcium channel blocker, is known for its antihypertensive properties.[3][4] It uniquely blocks both L-type and T-type calcium channels, which may offer additional cardioprotective effects beyond blood pressure reduction.[4] This document outlines a detailed experimental design to study the direct impact of this compound on cardiomyocyte hypertrophy and the underlying signaling pathways.
Key Signaling Pathways in Cardiac Hypertrophy
Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways. Key pathways implicated in this process that may be modulated by this compound's effect on calcium influx include:
-
Calcineurin-NFAT Pathway: Elevated intracellular calcium activates calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation and activation of hypertrophic gene expression.[5][6]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a crucial regulator of cardiomyocyte growth.[7][8]
-
PI3K-Akt-mTOR Pathway: This pathway is a central regulator of protein synthesis and cell growth, both of which are hallmarks of cardiac hypertrophy.[9][10][11]
Experimental Design Workflow
The following diagram illustrates the overall experimental workflow, from initial in vitro screening to in vivo validation.
In Vitro Studies: Hypertrophy in H9c2 Cardiomyocytes
Rationale
The H9c2 cell line, derived from rat heart myoblasts, provides a robust and reproducible model for studying hypertrophic responses in vitro. Angiotensin II (Ang II) is a potent inducer of cardiomyocyte hypertrophy and is used to mimic pathological stimuli.[12][13]
Protocol: Angiotensin II-Induced Hypertrophy in H9c2 Cells
-
Cell Culture:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Hypertrophy:
-
Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for imaging).
-
Once cells reach 70-80% confluency, reduce serum concentration to 1% FBS for 24 hours to induce quiescence.
-
Induce hypertrophy by treating cells with 1 µM Angiotensin II for 48 hours.[12]
-
-
This compound Treatment:
-
Simultaneously with Ang II treatment, add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) to determine a dose-response relationship.
-
Include a vehicle control group (e.g., DMSO).
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
After 48 hours, fix cells with 4% paraformaldehyde.
-
Stain with phalloidin (to visualize actin filaments) and DAPI (for nuclei).
-
Capture images using fluorescence microscopy and measure the cell surface area of at least 100 cells per group using software like ImageJ.
-
-
Gene Expression Analysis (qRT-PCR):
-
Protein Expression Analysis (Western Blot):
-
Lyse cells and perform Western blot analysis to determine the protein levels of ANP, BNP, and key proteins in the Calcineurin-NFAT, MAPK/ERK, and PI3K-Akt-mTOR signaling pathways.
-
-
Expected In Vitro Quantitative Data
| Parameter | Control | Ang II (1 µM) | Ang II + this compound (5 µM) | Ang II + this compound (10 µM) |
| Relative Cell Surface Area | 1.0 | 1.8 ± 0.2 | 1.4 ± 0.15 | 1.1 ± 0.1 |
| ANP mRNA Fold Change | 1.0 | 5.2 ± 0.5 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| BNP mRNA Fold Change | 1.0 | 6.8 ± 0.6 | 3.9 ± 0.5 | 1.8 ± 0.3 |
| p-NFAT (Nuclear/Cytosolic) | 1.0 | 3.5 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.2 |
| p-ERK/Total ERK | 1.0 | 2.8 ± 0.3 | 1.7 ± 0.2 | 1.1 ± 0.1 |
| p-Akt/Total Akt | 1.0 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| p-mTOR/Total mTOR | 1.0 | 2.2 ± 0.2 | 1.3 ± 0.1 | 0.9 ± 0.1 |
Note: The data presented are hypothetical and for illustrative purposes.
In Vivo Studies: Pressure Overload-Induced Cardiac Hypertrophy
Rationale
The Transverse Aortic Constriction (TAC) mouse model is a widely used and reliable method to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure, closely mimicking the human condition.[3]
Protocol: Transverse Aortic Constriction (TAC) in Mice
-
Animal Model:
-
Use adult male C57BL/6 mice (10-12 weeks old).
-
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.[3]
-
Quickly remove the needle to create a constriction of a defined diameter.
-
For sham-operated controls, perform the same procedure without ligating the aorta.
-
-
This compound Administration:
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage, starting one day before TAC surgery and continuing for the duration of the study (e.g., 4 weeks).
-
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography:
-
Perform echocardiography at baseline and at specified time points post-TAC (e.g., 1, 2, and 4 weeks).[8]
-
Measure parameters such as Left Ventricular Internal Diameter (LVID), Left Ventricular Posterior Wall thickness (LVPW), and Ejection Fraction (EF).
-
-
Histological Analysis:
-
At the end of the study, sacrifice the animals and excise the hearts.
-
Fix hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Picrosirius Red staining to visualize and quantify collagen deposition (fibrosis).[1]
-
-
Gravimetric Analysis:
-
Measure the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from ventricular tissue to perform qRT-PCR and Western blot analysis as described for the in vitro studies.
-
-
Expected In Vivo Quantitative Data
| Parameter | Sham | TAC + Vehicle | TAC + this compound (3 mg/kg) |
| HW/BW (mg/g) | 3.8 ± 0.2 | 6.5 ± 0.4 | 4.8 ± 0.3 |
| LVPW;d (mm) | 0.8 ± 0.05 | 1.3 ± 0.1 | 1.0 ± 0.08 |
| Ejection Fraction (%) | 65 ± 5 | 40 ± 6 | 55 ± 5 |
| Collagen Volume Fraction (%) | 2.5 ± 0.5 | 12.0 ± 1.5 | 5.0 ± 1.0 |
| ANP Protein (relative) | 1.0 | 4.5 ± 0.5 | 2.0 ± 0.3 |
| BNP Protein (relative) | 1.0 | 5.8 ± 0.6 | 2.5 ± 0.4 |
Note: The data presented are hypothetical and for illustrative purposes.
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathways through which this compound may exert its anti-hypertrophic effects.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Isolate total RNA from H9c2 cells or homogenized heart tissue using a commercially available kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Picrosirius Red Staining for Fibrosis
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded heart sections and rehydrate through a series of ethanol washes.
-
Staining: Incubate sections in a 0.1% Picrosirius Red solution for 60-90 minutes.[7]
-
Washing and Dehydration: Briefly rinse with an acetic acid solution, followed by dehydration in absolute alcohol.[7]
-
Clearing and Mounting: Clear the sections with xylene and mount with a synthetic resin.
-
Image Analysis: Capture images under a light microscope and quantify the red-stained collagen area relative to the total tissue area using image analysis software.
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the anti-hypertrophic effects of this compound. By combining in vitro and in vivo models, researchers can thoroughly assess its therapeutic potential and elucidate the underlying molecular mechanisms, paving the way for further drug development and clinical applications in the treatment of cardiac hypertrophy and heart failure.
References
- 1. Cardiac-specific deletion of Gata4 reveals its requirement for hypertrophy, compensation, and myocyte viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gata4 is required for maintenance of postnatal cardiac function and protection from pressure overload-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Role of mitogen-activated protein kinase in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK: A Key Player in the Pathophysiology of Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pik3ip1 Modulates Cardiac Hypertrophy by Inhibiting PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling in Cardiac Physiology and Disease: Sciarretta et al. mTOR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible mechanism of GATA4 inhibiting myocardin activity during cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound hydrochloride, a calcium antagonist, on isoproterenol-induced left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Manidipine's Effect on Gene Expression in Mesangial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for investigating the effects of manidipine, a dihydropyridine calcium channel blocker, on gene expression in human mesangial cells. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of relevant signaling pathways.
Introduction
This compound has demonstrated potential renoprotective effects beyond its primary antihypertensive action. These effects are partly attributed to its influence on gene expression within glomerular mesangial cells, which play a critical role in the pathogenesis of kidney diseases such as diabetic nephropathy. Understanding how this compound modulates the expression of genes involved in fibrosis, inflammation, and cellular proliferation is crucial for elucidating its therapeutic mechanisms and for the development of novel renal therapies.
Data Presentation: Summary of this compound's Effects on Gene Expression
The following tables summarize the reported effects of this compound on the expression of key genes in various cellular contexts relevant to mesangial cell pathophysiology.
Table 1: Effect of this compound on Gene Expression in Human Mesangial Cells
| Gene Target | Stimulus | This compound Concentration | Observed Effect on Gene Expression | Reference |
| LDL Receptor | rPDGF-BB | Nanomolar concentrations | Enhanced and sustained transcription | [1] |
| HMG-CoA Reductase | rPDGF-BB | Nanomolar concentrations | Blocked transcription | [1] |
| c-fos | Endothelin-1 (ET-1) | 10⁻⁵ mol/L | Potentiated ET-1-induced expression | [2] |
| c-jun | Endothelin-1 (ET-1) | 10⁻⁵ mol/L | Potentiated ET-1-induced expression | [2] |
Table 2: this compound's Effects on Gene Expression in Other Relevant Cell Types
| Gene Target | Cell Type | This compound Concentration | Observed Effect on Gene Expression | Reference |
| p22phox | Monocytes | 100-500 nM | Dose-dependent decrease in mRNA production | |
| Heme Oxygenase-1 (HO-1) | Monocytes | 100-500 nM | Dose-dependent increase in mRNA production | |
| Endothelial Nitric Oxide Synthase (eNOS) | Smooth Muscle Cells | Not specified | Increased gene expression | |
| Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Adipocytes (3T3-L1) | Not specified | Increased expression |
Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on the expression of genes implicated in mesangial cell pathology, such as those involved in fibrosis (e.g., Fibronectin, Collagen Type I), and key signaling molecules.
Protocol 1: Human Mesangial Cell Culture and this compound Treatment
This protocol outlines the basic culture of human mesangial cells and subsequent treatment with this compound.
Materials:
-
Human Mesangial Cells (HMCs)
-
Mesangial Cell Growth Medium (supplemented with serum and growth factors as recommended by the supplier)[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.05%)
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HMCs in Mesangial Cell Growth Medium in a 37°C, 5% CO₂ incubator.[3][4]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
Experimental Plating: Seed HMCs in appropriate culture plates (e.g., 6-well plates for RNA isolation, 96-well plates for viability assays) at a density of approximately 5 x 10⁴ cells/cm². Allow cells to adhere and grow for 24-48 hours.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours before treatment.[5][6]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM - 10 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the serum-starvation medium and add the this compound-containing or vehicle control medium to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the target gene's expression kinetics.
-
Harvesting: After incubation, proceed with cell harvesting for RNA or protein extraction.
Protocol 2: RNA Isolation and Reverse Transcription
This protocol describes the extraction of total RNA from cultured mesangial cells and its conversion to complementary DNA (cDNA).
Materials:
-
TRIzol® Reagent or equivalent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Reverse Transcription Kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)[7][8]
-
Microcentrifuge tubes, RNase-free
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Wash the cell monolayer in the culture plate with cold PBS. Add 1 ml of TRIzol® reagent per well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.[9][10]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Using a reverse transcription kit, convert 1-2 µg of total RNA to cDNA following the manufacturer's instructions.[7][11] The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for the quantification of target gene expression using SYBR Green-based qPCR.
Materials:
-
cDNA (from Protocol 2)
-
SYBR Green qPCR Master Mix[12]
-
Forward and reverse primers for target genes (e.g., FN1, COL1A1, ACTA2, TGFB1, MCP-1) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR instrument
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| FN1 (Fibronectin 1) | GGTCTGCGTCACCCAGACTT | GTTGTCCTCGGTTGTGGAACTC |
| COL1A1 (Collagen Type I Alpha 1) | CTGGGAAGGAGGGTCTCTAA | TAGTGGGAGGCCTGTGAT |
| ACTA2 (Actin Alpha 2, Smooth Muscle) | GGGAGTAATGGTTGGAATGG | GGTGATGATGCCGTGTTCTA |
| TGFB1 (Transforming Growth Factor Beta 1) | TGCCCTCTACAACCAACACA | GTTGGACAACTGCTCCACCT |
| MCP-1 (CCL2) | TCTGTGCCTGCTGCTCATAG | CATTGCGTCCATCAAAGCC |
| GAPDH | CACCATCCGGGTTCCTATAAAT | TGGCACTGCACAAGAAGAT |
(Note: Primer sequences should be validated for specificity and efficiency before use.)[13][14][15]
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a sterile tube on ice. For a single 20 µl reaction:
-
10 µl 2x SYBR Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template (diluted)
-
6 µl Nuclease-free water
-
-
Plating: Pipette the reaction mix into the wells of a qPCR plate. It is recommended to run each sample in triplicate.
-
qPCR Run: Place the plate in the real-time PCR instrument and run the following typical thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (to verify product specificity)
-
-
Data Analysis: Analyze the amplification data using the instrument's software. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizations: Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway in Mesangial Cell Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key driver of fibrosis in mesangial cells. This compound may indirectly influence this pathway by modulating intracellular calcium levels and other signaling cascades that cross-talk with TGF-β signaling.
Caption: TGF-β signaling cascade leading to profibrotic gene expression in mesangial cells.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates the overall workflow for studying the impact of this compound on gene expression in mesangial cells.
Caption: Workflow for analyzing this compound's effect on mesangial cell gene expression.
References
- 1. This compound affects rPDGF-BB-induced gene transcription of low-density lipoprotein receptors and 3-hydroxy-3-methylglutaryl coenzyme A reductase in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture of mesangial cell [bio-protocol.org]
- 4. 2.2. Mesangial Cell Culture and Viability [bio-protocol.org]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Transcription (RT) | Bio-Rad [bio-rad.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. zymoresearch.com [zymoresearch.com]
- 10. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 13. ijbs.com [ijbs.com]
- 14. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols for Studying the Metabolic Effects of Manidipine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the metabolic effects of manidipine, a third-generation dihydropyridine calcium channel blocker. The protocols outlined below are designed to facilitate research into this compound's influence on insulin sensitivity, lipid metabolism, and related signaling pathways.
Introduction
This compound has demonstrated potential benefits beyond its primary antihypertensive action, notably on metabolic parameters.[1][2] Clinical studies have suggested that this compound can improve insulin resistance and modulate adipokine levels, effects not consistently observed with other calcium channel blockers.[3][4] Animal models are crucial for elucidating the underlying mechanisms of these metabolic effects and for preclinical evaluation. This document provides detailed protocols for in vivo and in vitro studies using relevant animal and cell line models.
Recommended Animal Models
The selection of an appropriate animal model is critical for studying the metabolic effects of this compound. Based on the literature, the following models are recommended:
-
Spontaneously Hypertensive Rat (SHR): This model is ideal for studying the interplay between hypertension and metabolic dysfunction. SHRs develop hypertension spontaneously and can exhibit features of insulin resistance, making them suitable for investigating this compound's dual effects on blood pressure and metabolism.
-
Zucker Diabetic Fatty (ZDF) Rat: ZDF rats are a well-established model of obesity, insulin resistance, and type 2 diabetes.[5] This model is particularly useful for dissecting the direct metabolic actions of this compound in a dysmetabolic state, independent of primary hypertension.[6]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This surgical model of renovascular hypertension allows for the investigation of this compound's effects in the context of renin-angiotensin system activation, which is often associated with metabolic disturbances.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative metabolic effects of this compound as reported in clinical and preclinical studies. These data provide a benchmark for expected outcomes in animal model experiments.
Table 1: Effects of this compound on Insulin Sensitivity and Adipokines (Clinical Data from the MARIMBA Study) [3][7]
| Parameter | This compound Treatment | Amlodipine Treatment | p-value (between groups) |
| HOMA-IR Index | -21.3% (p=0.007) | -8.3% (p=0.062) | <0.05 |
| Plasma Adiponectin | +32.9% (p=0.011) | No significant change | <0.01 |
| Plasma TNF-α | -37.1% (p=0.019) | No significant change | Not reported |
Table 2: Effects of this compound on Glucose and Lipid Metabolism (Clinical Data) [8][9]
| Parameter | Study Population | This compound Treatment Effect |
| Insulin Sensitivity Index (SI) | Hypertensive NIDDM patients | Significant improvement (p<0.05) |
| Glucose Effectiveness (SG) | Hypertensive NIDDM patients | Significant improvement (p<0.05) |
| Fasting Plasma Glucose | Hypertensive NIDDM patients | No significant change |
| Serum Total Triglycerides | Hypertensive NIDDM patients | No significant change |
| Serum Total Cholesterol | Hypertensive NIDDM patients | No significant change |
Experimental Protocols
In Vivo Study: Evaluation of this compound's Metabolic Effects in Spontaneously Hypertensive Rats (SHR)
This protocol describes a long-term study to assess the impact of this compound on metabolic parameters in a model of genetic hypertension.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
2. Experimental Groups (n=8-10 per group):
-
Group 1: WKY Control (Vehicle)
-
Group 2: SHR Control (Vehicle)
-
Group 3: SHR + this compound (Low Dose, e.g., 3 mg/kg/day)
-
Group 4: SHR + this compound (High Dose, e.g., 10 mg/kg/day)
3. Drug Administration:
-
This compound is administered daily for 8-12 weeks via oral gavage. The vehicle can be a 0.5% carboxymethyl cellulose (CMC) solution. Dosages should be based on pilot studies to determine optimal efficacy without causing excessive hypotension.
4. Key Experiments and Methodologies:
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.
-
Oral Glucose Tolerance Test (OGTT): Perform at baseline and at the end of the treatment period.
-
Fast rats for 12-14 hours overnight.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Analyze plasma insulin levels from the collected samples using an ELISA kit.
-
-
Hyperinsulinemic-Euglycemic Clamp: Perform at the end of the study to assess insulin sensitivity. This is a technically demanding procedure that requires surgical catheterization of the jugular vein and carotid artery.
-
Fast rats overnight.
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Infuse human insulin at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous glucose production.
-
Infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 100-120 mg/dL).
-
Monitor blood glucose every 5-10 minutes.
-
The glucose infusion rate (GIR) during the steady-state period is a measure of insulin sensitivity.
-
-
Biochemical Analysis: At the end of the study, collect terminal blood samples for the analysis of:
-
Lipid profile (Total Cholesterol, Triglycerides, HDL-C, LDL-C) using standard enzymatic assays.
-
Adiponectin and TNF-α levels using ELISA kits.
-
Fasting insulin to calculate the HOMA-IR index (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL) / 405).
-
-
Tissue Collection: Collect adipose tissue (visceral and subcutaneous), liver, and skeletal muscle for further analysis (e.g., gene expression of PPARγ and its target genes).
In Vitro Study: this compound's Effect on Adipocyte Differentiation and PPARγ Activation
This protocol utilizes the 3T3-L1 preadipocyte cell line to investigate the direct effects of this compound on adipogenesis.
1. Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
2. Adipocyte Differentiation Protocol:
-
Grow 3T3-L1 cells to confluence (Day -2).
-
Maintain cells in a post-confluent state for 2 days (Day 0).
-
Induce differentiation by treating the cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). This is where this compound (e.g., 1-10 µM) or a vehicle control will be added.
-
After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.
-
After another 2 days (Day 4), and every 2 days thereafter, replace the medium with DMEM containing 10% FBS, with or without this compound.
-
Mature adipocytes are typically observed between Day 8 and Day 10.
3. Key Experiments and Methodologies:
-
Oil Red O Staining: To visualize and quantify lipid accumulation in mature adipocytes.
-
Wash differentiated cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution.
-
Wash and visualize lipid droplets under a microscope.
-
For quantification, extract the stain with isopropanol and measure the absorbance.
-
-
Gene Expression Analysis: Analyze the expression of key adipogenic and metabolic genes.
-
Isolate total RNA from cells at different stages of differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) for genes such as Pparg, adiponectin (Adipoq), fatty acid binding protein 4 (Fabp4), and glucose transporter type 4 (Glut4).
-
-
Western Blot Analysis: To assess protein levels of PPARγ and other relevant signaling molecules.
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of this compound's Metabolic Effects
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L/T-type Ca2+\nChannels", fillcolor="#F1F3F4", fontcolor="#202124"]; Intra_Ca [label="Intracellular Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Adipocyte_Diff [label="Adipocyte\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPARγ Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Adiponectin [label="↑ Adiponectin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa [label="↓ TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Sens [label="↑ Insulin Sensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="↑ Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Ca_Channel [label="Blocks"]; Ca_Channel -> Intra_Ca [label="Inhibits influx"]; Intra_Ca -> Adipocyte_Diff [label="Inhibition\n(High Ca2+)", style=dashed, arrowhead=tee, color="#EA4335"]; this compound -> PPARg [label="Activates", color="#4285F4"]; PPARg -> Adipocyte_Diff; Adipocyte_Diff -> Adiponectin; Adipocyte_Diff -> TNFa; Adiponectin -> Insulin_Sens; TNFa -> Insulin_Sens [label="Improves by\nreducing inflammation", style=dashed, arrowhead=normal, color="#34A853"]; Insulin_Sens -> Glucose_Uptake; } .dot
Caption: Proposed signaling pathway of this compound's metabolic effects.
Experimental Workflow: In Vivo Study in SHR
// Nodes Start [label="Start: Acclimatize SHR & WKY rats (1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into 4 Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage (8-12 weeks)\n- Vehicle\n- this compound (Low Dose)\n- this compound (High Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Weekly Monitoring:\n- Blood Pressure\n- Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; OGTT [label="OGTT at Baseline and End", fillcolor="#FBBC05", fontcolor="#202124"]; Clamp [label="Hyperinsulinemic-Euglycemic Clamp (End of Study)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Euthanasia & Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Tissue Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Treatment -> OGTT; Treatment -> Clamp; Clamp -> Termination; Termination -> Analysis; } .dot
Caption: Workflow for the in vivo evaluation of this compound.
Logical Relationship: this compound's Pleiotropic Effects
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP_Lowering [label="Blood Pressure\nLowering", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Effects [label="Favorable\nMetabolic Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Resistance [label="↓ Insulin Resistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adiponectin [label="↑ Adiponectin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Pro-inflammatory\nCytokines (TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CV_Risk [label="Reduced\nCardiovascular Risk", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> BP_Lowering; this compound -> Metabolic_Effects; Metabolic_Effects -> Insulin_Resistance; Metabolic_Effects -> Adiponectin; Metabolic_Effects -> Inflammation; BP_Lowering -> CV_Risk; Insulin_Resistance -> CV_Risk; Adiponectin -> CV_Risk; Inflammation -> CV_Risk; } .dot
Caption: Interplay of this compound's cardiovascular and metabolic benefits.
References
- 1. Metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular and neural dysfunction in Zucker diabetic fatty rats: a difficult condition to reverse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound and delapril on insulin sensitivity in type 2 diabetic patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
manidipine stability under acidic and alkaline stress conditions for HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of manidipine under acidic and alkaline stress conditions for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under acidic and alkaline conditions?
A1: No, studies have shown that this compound dihydrochloride is susceptible to degradation under both acidic and alkaline stress conditions[1][2][3].
Q2: What are the typical acidic and alkaline stress conditions used for this compound degradation studies?
A2: Commonly used conditions involve treating this compound with 1 N HCl for acidic stress and 0.1 M or 1 N NaOH for alkaline stress. The exposure is often carried out at elevated temperatures, such as 60°C, for several hours[1][2].
Q3: How can I monitor the degradation of this compound by HPLC?
A3: A stability-indicating HPLC method should be used. This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. UV detection is commonly performed at a wavelength around 228-230 nm[1][2]. The method should be able to separate the intact this compound from its degradation products.
Q4: What should I do if I don't see any degradation under my initial stress conditions?
A4: If you do not observe degradation, you may need to increase the strength of the stressor (e.g., use a higher concentration of acid or base), increase the temperature, or prolong the exposure time[4].
Q5: How do I handle the samples after stress testing and before HPLC injection?
A5: After the specified stress period, the samples should be cooled to room temperature. Acid-stressed samples should be neutralized with a base (e.g., 1 N NaOH), and base-stressed samples should be neutralized with an acid (e.g., 1 N HCl). The neutralized samples are then diluted with the mobile phase to a suitable concentration before injection into the HPLC system[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound observed. | Stress conditions (concentration of stressor, temperature, time) are too mild. | Increase the concentration of the acid/base, raise the temperature (e.g., to 80°C), or extend the duration of the stress test[4]. |
| Poor peak shape for this compound or degradation products. | Inappropriate mobile phase pH. Co-elution of peaks. Column degradation. | Optimize the pH of the mobile phase. Adjust the mobile phase composition to improve resolution. Use a new or different type of HPLC column. |
| Inconsistent or non-reproducible degradation results. | Inaccurate preparation of stress solutions. Fluctuation in temperature during the experiment. Inconsistent timing of sample withdrawal and neutralization. | Ensure accurate preparation of all solutions. Use a calibrated oven or water bath with stable temperature control. Strictly adhere to the defined time points for sampling and neutralization. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the this compound sample. Contamination from glassware or solvents. Secondary degradation of initial degradation products. | Analyze a control sample (this compound without stress) to identify pre-existing impurities. Ensure all glassware is thoroughly cleaned and use high-purity solvents. Analyze samples at different time points to understand the degradation pathway. |
This compound Stability Data Under Stress Conditions
| Stress Condition | Temperature | Time | % Degradation | Reference |
| 1 N HCl | 60°C | 5 hours | Degradation Observed | [1] |
| 1 N NaOH | 60°C | 5 hours | Degradation Observed | [1] |
| 5 N HCl | Not Specified | Not Specified | Degradation Observed | [2] |
| 0.1 M NaOH | Not Specified | Not Specified | Major Degradation | [2] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Acid and Alkaline Degradation Study Protocol
This protocol is a generalized procedure based on published methods[1][2].
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound dihydrochloride and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the respective stress solution (1 N HCl for acid degradation or 1 N NaOH for alkaline degradation).
-
Stress Application: Place the flask in a hot air oven or a water bath maintained at 60°C.
-
Sampling: After 5 hours, withdraw a 1 mL sample of the stressed solution.
-
Neutralization:
-
For the acid-stressed sample, neutralize it with an equivalent volume of 1 N NaOH.
-
For the alkali-stressed sample, neutralize it with an equivalent volume of 1 N HCl.
-
-
Dilution: Dilute the neutralized sample to 50 mL with the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system for analysis.
Example HPLC Method Parameters
-
Column: Kromasil ODS C18 (100 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile:Water (85:15 v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 229 nm[1]
Experimental Workflow
Caption: Workflow for this compound Forced Degradation Study.
References
troubleshooting low aqueous solubility of manidipine in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of manidipine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a dihydropyridine calcium channel blocker with physicochemical properties that contribute to its low aqueous solubility. It is classified under the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[1][2][3][4] Key properties are summarized in the table below.
Q2: Why is this compound difficult to dissolve in aqueous buffers?
This compound's low aqueous solubility is primarily due to its high lipophilicity (high logP value) and its chemical structure.[1][2][3] The molecule has a high molecular weight and a structure that is not readily hydrated. Its basic nature (pKa of the strongest basic group is ~7.89) means its solubility is pH-dependent, with increased solubility in acidic conditions where it can be protonated.[5]
Q3: What is the expected aqueous solubility of this compound?
The reported aqueous solubility of this compound is very low, in the range of 0.000995 mg/mL.[5] It is considered practically insoluble in water.[6][7][8]
Q4: Can pH adjustment of the buffer improve this compound's solubility?
Yes, adjusting the pH of the buffer can significantly impact the solubility of this compound. As a weakly basic compound, this compound's solubility increases in acidic environments.[4][9] This is because the amine group in the molecule becomes protonated at a pH below its pKa, leading to the formation of a more soluble salt form. Studies have shown higher solubility in acidic buffers like 0.1 M HCl and citrate buffer at pH 3.2 compared to buffers with a higher pH like acetate buffer (pH 4.5) and phosphate buffer (pH 6.8).[4][9]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions in experimental buffers.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Initial Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is appropriate for dissolving this compound. Acidic buffers (pH < 5) are generally more effective.
-
Gentle Heating: Mild warming (e.g., to 37°C) and agitation can aid dissolution.[9] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use an ultrasonic bath to help disperse the powder and break down aggregates.[6]
-
Increase Mixing Time: Allow for a sufficient mixing duration, as dissolution may be slow.
-
-
Workflow for Addressing Undissolved Powder:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Potential Causes and Solutions:
-
Supersaturation: The initial concentration may be above the equilibrium solubility in the final buffer. Prepare a less concentrated solution.
-
pH Shift: If a stock solution in an organic solvent is diluted into a buffer, the final pH might not be low enough to maintain solubility. Ensure the final buffer has sufficient buffering capacity to maintain the desired pH.
-
Temperature Change: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature. If the experiment allows, maintain the temperature at which the compound is soluble.
-
Instability: this compound may degrade in certain buffer conditions over time, leading to the formation of less soluble degradation products.[10][11] Prepare fresh solutions for each experiment.
-
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 610.7 g/mol | [12] |
| Water Solubility | 0.000995 mg/mL | [5] |
| logP | 5.11 | [5] |
| pKa (Strongest Basic) | 7.89 | [5] |
| BCS Class | II | [1][2][3] |
Solubility of this compound in Different Buffers
| Buffer | pH | Concentration (µg/mL) |
| 0.1 M HCl | 1.0 | 144.2 |
| Citrate Buffer | 3.2 | 87.1 |
| Acetate Buffer | 4.5 | 19.4 |
| Phosphate Buffer | 6.8 | Not Detected |
| Data adapted from Todeschini et al., 2016.[4][9] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound (MW: 610.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out 6.11 mg of this compound powder and transfer it to a suitable vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture for 2-3 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in a desiccated environment.
Note: this compound is highly soluble in DMSO (>10 mM).[8][13] When diluting the stock solution into aqueous buffers, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
Experimental Protocol: Aqueous Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in a chosen aqueous buffer.
-
Materials:
-
This compound powder
-
Experimental aqueous buffer (e.g., citrate buffer, pH 3.2)
-
Thermostatic shaker or water bath
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the experimental buffer (e.g., 5 mg in 5 mL).
-
Place the mixture in a thermostatic shaker set at a constant temperature (e.g., 37°C) and agitate for a specified period (e.g., 6 hours) to allow for equilibrium.[9]
-
After incubation, centrifuge the suspension to pellet the undissolved powder.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dissolution method for delapril and this compound combination tablets based on an absorption profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. This compound | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 89226-50-6 [m.chemicalbook.com]
Technical Support Center: Optimizing Manidipine Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing manidipine dosage to minimize ankle edema in preclinical models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a third-generation dihydropyridine calcium channel blocker. It inhibits the influx of calcium ions through both L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[1] This dual blockade leads to vasodilation, resulting in a decrease in blood pressure.[1][2] |
| Why is this compound expected to cause less ankle edema than other calcium channel blockers? | Ankle edema with calcium channel blockers is thought to be caused by a preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules, leading to increased intracapillary pressure. This compound is suggested to cause less sympathetic nervous system activation compared to other calcium channel blockers.[3] This results in a more balanced vasodilation and consequently, a lower incidence of ankle edema. |
| What are the common preclinical models used to study hypertension and ankle edema? | Spontaneously Hypertensive Rats (SHR) are a common genetic model of hypertension.[4][5] Another widely used model is the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertension model in rats, where nitric oxide synthesis is inhibited, leading to an increase in blood pressure.[6][7][8][9] Ankle edema can be quantified in these models by measuring paw volume using a plethysmometer.[10][11][12][13][14] |
| What is a typical dosage range for this compound in preclinical rat models of hypertension? | Based on available literature, a dosage of around 40 mg/day has been used in spontaneously hypertensive rats.[4] However, the optimal dose to minimize edema while maintaining antihypertensive efficacy needs to be determined empirically for each specific experimental setup. |
| How is ankle edema measured in preclinical models? | Ankle edema is typically measured as an increase in paw volume. A plethysmometer is the standard instrument used for this purpose.[10][11][12][13][14] It measures the volume of water displaced by the rat's paw, providing a precise measurement of its volume.[13][15] |
Troubleshooting Guides
Issue 1: High Variability in Ankle Edema Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent paw immersion depth in the plethysmometer. | Mark a clear anatomical landmark on the rat's ankle (e.g., the lateral malleolus) to ensure consistent immersion depth for every measurement. |
| Stress-induced physiological changes in the animals. | Acclimatize the animals to the measurement procedure for several days before the actual experiment. Handle the animals gently and consistently. |
| Operator variability. | Ensure all measurements are performed by the same trained individual to minimize inter-operator variability. |
| Instrument calibration issues. | Calibrate the plethysmometer daily using a standard volume object to ensure accuracy. |
Issue 2: No Significant Difference in Edema Between Control and this compound Groups
| Possible Cause | Troubleshooting Step |
| This compound dosage is too low to show a significant effect. | Perform a dose-response study with a wider range of this compound concentrations. |
| The chosen animal model does not develop significant edema. | Ensure the hypertension model (e.g., L-NAME) is robustly induced and that control animals exhibit a measurable increase in paw volume. |
| Timing of edema measurement is not optimal. | Measure paw volume at multiple time points after this compound administration to capture the peak effect. |
| Insufficient statistical power. | Increase the number of animals per group to enhance the statistical power of the study. |
Issue 3: Unexpected Adverse Effects in Animals Treated with this compound
| Possible Cause | Troubleshooting Step |
| This compound dosage is too high. | Reduce the dosage of this compound and carefully monitor the animals for any signs of toxicity. |
| Interaction with other experimental compounds. | Review all administered substances for potential drug-drug interactions. |
| Vehicle used for this compound administration is causing adverse effects. | Run a vehicle-only control group to rule out any effects of the vehicle. |
Experimental Protocols
Protocol 1: L-NAME-Induced Hypertension in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment.
-
Induction of Hypertension: Dissolve L-NAME in drinking water at a concentration of 40 mg/kg/day.[6][7] Provide this water ad libitum for 4 weeks.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension.[7]
-
Grouping: Divide the hypertensive rats into a control group (receiving vehicle) and experimental groups (receiving different doses of this compound).
Protocol 2: Measurement of Ankle Edema using a Plethysmometer
-
Equipment: Digital plethysmometer.
-
Procedure:
-
Gently restrain the rat.
-
Mark a reference point on the ankle to ensure consistent immersion depth.
-
Immerse the paw into the plethysmometer's measuring cell up to the marked reference point.
-
Record the displaced volume displayed on the device.
-
-
Data Collection: Measure the paw volume of each rat before initiating treatment (baseline) and at specified time points after this compound administration.
-
Calculation: The change in paw volume is calculated as: (Paw volume at time x) - (Baseline paw volume).
Quantitative Data
Table 1: Representative Dose-Response Data for this compound on Ankle Edema in L-NAME Hypertensive Rats
Disclaimer: The following data is a representative example based on the known pharmacological properties of this compound and is intended for illustrative purposes. Actual experimental results may vary.
| Treatment Group | Dose (mg/kg/day) | Mean Change in Paw Volume (mL) ± SD | Percent Reduction in Edema vs. Control |
| Control (Vehicle) | 0 | 0.45 ± 0.08 | 0% |
| This compound | 10 | 0.32 ± 0.06 | 28.9% |
| This compound | 20 | 0.21 ± 0.05 | 53.3% |
| This compound | 40 | 0.15 ± 0.04 | 66.7% |
Visualizations
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Caption: Workflow for preclinical evaluation of this compound on ankle edema.
Caption: Comparative mechanism of ankle edema formation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of this compound on renal blood flow and sympathetic nerve activity in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ahajournals.org [ahajournals.org]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Plethysmometer - Paw Volume & Oedema in mice and rats [ugobasile.com]
- 11. ijper.org [ijper.org]
- 12. campdeninstruments.com [campdeninstruments.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. researchgate.net [researchgate.net]
- 15. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of manidipine degradation products using mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of manidipine degradation products using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows significant degradation under acidic and alkaline conditions, but not with hydrogen peroxide. Is this expected?
A: Yes, this is consistent with published findings. This compound dihydrochloride is known to be labile and degrades under acidic and alkaline stress conditions.[1][2] While some studies report susceptibility to oxidation[3][4][5], others have found it to be stable against oxidative stress from hydrogen peroxide and dry heat.[1][2] The discrepancy may arise from different experimental conditions, such as the concentration of H₂O₂ or the temperature used.
Q2: I am not detecting any peaks for this compound or its degradation products in my LC-MS analysis. What are the possible causes?
A: Seeing no peaks can stem from several issues ranging from sample preparation to the instrument itself.[6] Consider the following troubleshooting steps:
-
Sample Preparation: Verify that the sample was correctly prepared and that the concentration is within the detection limits of your instrument.[2]
-
Autosampler/Injector: Ensure the autosampler and syringe are functioning correctly and the sample is being injected.[6]
-
LC System: Check the LC column for cracks or blockages. Confirm that the mobile phase is flowing correctly and that the composition is appropriate for eluting this compound.[6]
-
Mass Spectrometer Detector:
-
Confirm that the detector is on and the flame is lit (if applicable).[6]
-
Check for gas leaks in the system, as this can lead to a loss of sensitivity.[6]
-
Verify that the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for this compound. This compound is typically analyzed in positive ion mode (ESI+).[7][8]
-
Q3: The signal intensity for my this compound peak is very low and inconsistent. How can I improve sensitivity?
A: Low and unstable signals are common challenges in LC-MS/MS analysis. Here are some key areas to investigate:
-
Mobile Phase pH: this compound has basic functional groups. Using an acidic mobile phase (e.g., with ammonium acetate or formic acid) promotes protonation, which is essential for good ionization in positive ion mode and can enhance signal intensity.[9]
-
Matrix Effects: If you are analyzing samples from complex matrices (e.g., plasma), endogenous compounds can co-elute with this compound and suppress its ionization. Improve your sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove these interferences.[9]
-
System Leaks: A very common cause of sensitivity loss is a leak in the MS system. Thoroughly check all connections, gas lines, and valves for leaks using a leak detector.[6]
-
Ion Source Contamination: A dirty ion source can significantly reduce signal. Follow the manufacturer's protocol for cleaning the ESI probe and other source components.
Q4: I am having trouble separating all the degradation products chromatographically. What can I do?
A: Co-elution of degradation products is a frequent issue. To improve chromatographic resolution:
-
Optimize the Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and buffer systems (e.g., ammonium acetate vs. phosphate buffer).[1][10] A gradient elution, where the mobile phase composition changes over the course of the run, is often more effective than an isocratic method for separating complex mixtures of degradation products.[11]
-
Select the Right Column: C18 columns are widely used for this compound analysis.[1][7] However, if resolution is poor, consider trying a column with a different particle size, length, or stationary phase chemistry (e.g., C8).[7][8]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve separation. Adjusting the column temperature can also alter selectivity and peak shape.
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for this compound and its degradation products identified under specific stress conditions using LC-ESI-MS.
| Compound | Stress Condition | Ion Mode | Observed m/z | Reference |
| This compound | - | ESI+ | 611.1 / 611.4 | [7][8][10] |
| This compound Photodegradation Product 1 | Photolytic (UV light) | ESI+ | 609.3 | [10] |
| This compound Photodegradation Product 2 | Photolytic (UV light) | ESI+ | 593.4 | [10] |
| This compound Photodegradation Product 3 | Photolytic (UV light) | ESI+ | 365.2 | [10] |
MS/MS Transition for this compound Quantification: m/z 611.1 → 167.0[7][8]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12] The following are typical stress conditions applied to this compound:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of this compound Dihydrochloride and transfer to a 10 ml volumetric flask.[1]
-
Dissolve the sample in 1 N HCl and make up the volume.[1]
-
Keep the flask in a hot air oven at 60°C for 5 hours.[1]
-
After the incubation period, withdraw a 1 ml sample, neutralize it with 1 N NaOH, and dilute as needed with the mobile phase before injection.[1]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Thermal Degradation:
-
Keep powdered this compound API in a hot air oven at 80°C for 4 hours.[1]
-
Prepare a solution from the stressed sample for analysis.
-
LC-MS/MS Method for Analysis
This protocol is a representative example for the separation and detection of this compound and its degradation products.[7][8][10]
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]
-
Scan Mode: For initial identification, a full scan over a mass range of m/z 100-700 is appropriate.[10] For quantification and targeted detection, use Single Ion Recording (SIR) for the expected m/z of degradation products or Multiple Reaction Monitoring (MRM) for the specific transition of this compound (m/z 611.1 → 167.0).[7][8][10]
-
Source Parameters: Optimize cone voltage and collision energy to achieve the best fragmentation and signal intensity for the parent and product ions.
-
Visualizations
Caption: Workflow for identifying this compound degradation products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Stability indicating HPTLC method for quantitative estimation of this compound sihydrochloride API | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gentechscientific.com [gentechscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Delapril and this compound measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
improving the formulation of manidipine tablets for enhanced dissolution rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the dissolution rates of manidipine tablets.
Frequently Asked Questions (FAQs)
Q1: Why is improving the dissolution rate of this compound a focus of formulation studies?
This compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its poor physicochemical properties, stemming from high lipophilicity, present significant challenges for formulation and drug delivery.[1][3] Enhancing the solubility and dissolution rate is crucial for improving the oral bioavailability and therapeutic efficacy of this compound.[1][2][4][5]
Q2: What are the primary strategies for enhancing the dissolution rate of this compound?
The main approaches to improve this compound dissolution focus on increasing the drug's surface area and converting it from a crystalline to a more soluble amorphous form.[6][7] Key techniques include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix. Methods to prepare solid dispersions include solvent evaporation, fusion (melting), and freeze-drying.[5][6] This technique can transform crystalline this compound into an amorphous state, significantly boosting solubility.[6][7]
-
Nanocrystal Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution.[1][3] Spray-drying is a common and scalable method used to produce this compound nanocrystals.[1][3]
-
Hydrophilic Gel Technology: This technique aims to solve the issue of this compound's hydrophobicity, thereby increasing its solubility in water and improving dissolution.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form nanoemulsions upon gentle agitation in an aqueous medium, enhancing the solubilization of poorly soluble drugs like this compound.[8]
Q3: Which excipients are commonly used to formulate this compound for enhanced dissolution?
A variety of hydrophilic carriers and stabilizers are used. The choice of excipient is critical for the success of the formulation. Commonly used excipients include:
-
Polymers: Povidone (PVP K30), Copovidone, Hydroxypropyl Methylcellulose (HPMC), and Hydroxypropyl Cellulose (HPC).[4][9]
-
Surfactants and Solubilizers: Sodium Lauryl Sulfate (SLS), Kolliwax GMS II, Kolliphor EL, Poloxamers, and D-α-tocopherol polyethylene glycol 1000 succinate (TPGS).[4][6][7]
-
Lipids and Glycols: Labrafac PG, Kolliwax RH 40, and Polyethylene Glycols (PEGs).[5][6][7]
Troubleshooting Guide
Issue 1: The dissolution rate of my this compound solid dispersion is not significantly improved.
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | The amorphous drug may have converted back to its less soluble crystalline form. Confirm the physical state using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[4][6][7] Consider using a higher concentration of a polymeric inhibitor or a combination of carriers to maintain the amorphous state.[4] |
| Inadequate Carrier Selection | The chosen hydrophilic carrier may not be optimal for this compound. Screen a variety of carriers with different properties (e.g., PVP, HPMC, PEGs, Poloxamers).[5][6][9] Ternary solid dispersions, incorporating a surfactant like TPGS, can sometimes offer better stability and dissolution enhancement.[4] |
| Poor Wettability | The solid dispersion may not be readily wetted by the dissolution medium. Incorporating a surfactant, such as Sodium Lauryl Sulfate (SLS), into the formulation can improve wettability.[6][7] |
| Incorrect Drug-to-Carrier Ratio | The ratio of this compound to the carrier is critical. A higher proportion of the carrier generally leads to better dissolution.[9] Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:3) to find the optimal balance. |
Issue 2: My this compound nanocrystal formulation shows particle aggregation.
| Potential Cause | Troubleshooting Step |
| Insufficient Stabilization | The concentration or type of stabilizer may be inadequate to prevent aggregation. Evaluate different stabilizers (e.g., TPGS, Soluplus®, HPMC E5, PVP K90, Poloxamer 407).[10] Measure the zeta potential; a value above ±25 mV generally indicates good stability.[11] |
| High Polydispersity Index (PDI) | A high PDI suggests a wide range of particle sizes, which can lead to instability (Ostwald ripening). Aim for a PDI of 0.2 or less.[11] Optimize the spray-drying process parameters (e.g., inlet temperature, feed rate, atomization pressure) to achieve a more uniform particle size distribution. |
| Inappropriate Cryoprotectant (for freeze-dried nanoparticles) | During freeze-drying, the stress of freezing can cause aggregation. Use a cryoprotectant like mannitol (e.g., 1% w/w) to protect the nanoparticles.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology for preparing solid dispersions to enhance the solubility of this compound.[6][7]
-
Dissolution of Components: Accurately weigh this compound and the selected hydrophilic carrier (e.g., Kolliwax GMS II) in the desired ratio (e.g., 1:1).[6] Dissolve both components in a suitable organic solvent, such as methanol or a dichloromethane-ethanol mixture.[5] If a surfactant like SLS is used, add it to the solution.[6]
-
Solvent Evaporation: The organic solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying: The resulting solid mass is further dried in a vacuum oven for 12-24 hours to remove any residual solvent.[5]
-
Milling and Sieving: The dried solid dispersion is pulverized using a mortar and pestle and then passed through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[5]
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Formulation of this compound Nanocrystals via Spray-Drying
This protocol is adapted from methods described for producing nanocrystals of poorly soluble drugs.[1][3]
-
Preparation of the Spray Solution: Dissolve this compound hydrochloride and a suitable stabilizer in an organic solvent like ethanol.[11]
-
Spray-Drying Process: The solution is fed into a spray dryer. The process involves atomizing the liquid feed into small droplets and then rapidly drying them in a stream of hot air.
-
Characterization: The resulting nanocrystals are characterized for particle size, morphology (using SEM), and solid-state properties (using PXRD).[1][11]
-
Tablet Formulation: The spray-dried nanocrystals can then be blended with other excipients (e.g., fillers, binders, lubricants) and compressed into tablets.
Protocol 3: In-Vitro Dissolution Testing
This is a general protocol for evaluating the dissolution rate of this compound formulations.[12]
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a suitable medium. While various media can be used, citrate buffer at pH 3.2 has been shown to be effective.[12] Other options include 0.1 M HCl or buffers at pH 4.5 and 6.8, sometimes with the addition of a surfactant like 0.5% SDS.[12]
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Rotation Speed: 75 rpm.[12]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 15, 30, 45, 60, 90, 120 minutes) and replace the volume with fresh medium.[12]
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as liquid chromatography (LC).[12]
Data Presentation
Table 1: Comparison of this compound Formulations for Dissolution Enhancement
| Formulation Strategy | Key Excipients | Method | Key Finding | Reference |
| Solid Dispersion | Kolliwax GMS II, SLS | Solvent Evaporation | 99.41 ± 5.38% drug release in 90 minutes.[6][7] | [6][7] |
| Ternary Solid Dispersion | D-α-tocopherol polyethylene glycol 1000 succinate, Copovidone | Melting & Solidification | Formation of a homogenous glass solution with molecularly dispersed this compound, leading to higher solubility.[4] | [4] |
| Nanocrystals | Not specified | Spray-Drying | Significant reduction in particle size and enhanced surface area, resulting in improved aqueous solubility and dissolution rates.[1][3] | [1][3] |
| Hydrophilic Gel Matrix | Not specified | Wet Granulation | Improved hydrophobicity and achieved a dissolution profile similar to the reference listed drug.[2] | [2] |
Table 2: Characterization Data for Optimized this compound Nanocrystal Formulations
| Formulation ID | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | % Drug Release at 120 min | Reference |
| F6 | 183 ± 56 | < 0.2 (implied) | > 25 | 91.62% | [11] |
| F5 | 391 ± 125 | > 0.2 (implied) | > 25 | > 65% | [11] |
| F8 | 259 ± 97 | > 0.2 (implied) | > 25 | > 65% | [11] |
Visualizations
Caption: Workflow for Solid Dispersion via Solvent Evaporation.
Caption: Troubleshooting Logic for Poor Solid Dispersion Performance.
References
- 1. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102415998A - this compound hydrochloride solid dispersion and preparation method thereof - Google Patents [patents.google.com]
- 6. Formulation, Characterization and Solubility Enhancement of this compound Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. Formulation, Characterization and Solubility Enhancement of this compound Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. magnascientiapub.com [magnascientiapub.com]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. impactfactor.org [impactfactor.org]
- 12. Dissolution method for delapril and this compound combination tablets based on an absorption profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent manidipine precipitation during in vitro cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of manidipine during in vitro cell-based assays.
Understanding this compound Precipitation
This compound is a lipophilic compound with low aqueous solubility, which can lead to precipitation when introduced into the aqueous environment of cell culture media. This can result in inconsistent and inaccurate experimental outcomes. This guide outlines the causes of this compound precipitation and provides strategies to avoid it.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is crucial for designing experiments that prevent its precipitation. This compound is a dihydropyridine calcium channel blocker categorized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 610.7 g/mol | [2] |
| Water Solubility | < 1 mg/mL | [3] |
| Predicted Water Solubility | 0.000995 mg/mL | [3] |
| DMSO Solubility | > 10 mM; ≥61.1 mg/mL | [2][4] |
| Ethanol Solubility | ≥3.75 mg/mL (with sonication) | [2] |
| Predicted pKa | 6.12 (strongest acidic), 7.89 (strongest basic) | [3][4] |
| Predicted LogP | 4.135 - 5.19 | [3][4] |
Q2: Why is my this compound precipitating when I add it to the cell culture medium?
Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule that is sparingly soluble in aqueous solutions like cell culture media[3].
-
Solvent Shift: this compound is typically dissolved in an organic solvent, like DMSO, to create a stock solution. When this concentrated stock is diluted into the aqueous cell culture medium, the this compound may crash out of the solution as the solvent environment changes from organic to aqueous[5][6].
-
Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility[7][8].
-
Temperature and pH: Changes in temperature and pH can affect the solubility of this compound[7].
Troubleshooting Guide
Q3: How should I prepare a this compound stock solution to minimize precipitation?
Proper preparation of the stock solution is the first critical step in preventing precipitation.
-
Choosing a Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound[2][4]. Ethanol can also be used, but may require sonication to achieve a lower stock concentration[2].
-
High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). This allows for a smaller volume of the stock solution to be added to the cell culture medium, which minimizes the final concentration of the organic solvent.
-
Ensure Complete Dissolution: Ensure the this compound is completely dissolved in the solvent. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation[7].
Q4: What is the maximum concentration of this compound I can use in my cell-based assay?
The maximum usable concentration of this compound will depend on the specific cell culture medium and experimental conditions. It is crucial to perform a solubility test prior to your experiment.
-
Determine Maximum Solubility: To determine the maximum solubility in your specific medium, prepare serial dilutions of your this compound stock solution in the cell culture medium. Incubate for the duration of your experiment and visually inspect for any signs of precipitation (cloudiness, crystals).
-
Control the Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there strategies to increase the solubility of this compound in my cell culture medium?
If you observe precipitation at your desired working concentration, consider the following strategies:
-
Use of Serum: If your experimental design allows, increasing the serum concentration in the cell culture medium can enhance the solubility of lipophilic compounds like this compound, as it can bind to albumin and other proteins in the serum.
-
Pluronic F-127: The use of non-ionic surfactants like Pluronic F-127 at low concentrations has been shown to inhibit the precipitation of some poorly water-soluble compounds[9].
-
pH Adjustment: The solubility of this compound may be influenced by pH[3][4]. However, altering the pH of the cell culture medium can significantly impact cell health and should be approached with caution and thoroughly validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a short period until the solid is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Protocol for Treating Cells with this compound
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. This helps to minimize localized high concentrations of this compound and DMSO when adding to the cells.
-
Final Dilution: Add the this compound (or the intermediate dilution) to the cell culture plate containing the cells and medium. Gently swirl the plate to ensure even distribution.
-
Vehicle Control: In a separate well, add an equivalent volume of DMSO (without this compound) to serve as a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Diagram 1: Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation.
Diagram 2: Decision Process for this compound Stock Preparation
Caption: Decision-making process for preparing this compound stock solutions.
Diagram 3: Potential Interactions Leading to Precipitation
Caption: Factors in cell culture that can contribute to this compound precipitation.
References
- 1. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound CAS#: 89226-50-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing Variability in Blood Pressure Response to Manidipine in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in blood pressure response to manidipine in rodent models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] It primarily acts by inhibiting the influx of calcium ions through L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the contraction of these cells, leading to vasodilation (a widening of blood vessels) and a subsequent reduction in peripheral vascular resistance and blood pressure.[3][4] this compound has also been shown to have a diuretic effect by inhibiting water and sodium reabsorption in the kidney tubules, which contributes to its antihypertensive effect.[5]
Q2: Which rodent models are most commonly used to study the antihypertensive effects of this compound?
Commonly used rodent models include:
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[6][7]
-
Wistar-Kyoto (WKY) Rats: These are normotensive rats that are often used as a control for the SHR strain.[7][8]
-
DOCA-Salt Hypertensive Rats: This model of hypertension is induced by administering deoxycorticosterone acetate (DOCA) and a high-salt diet, leading to volume-dependent hypertension.[9]
-
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): A substrain of SHR that develops severe hypertension and is prone to stroke.[8]
Q3: What are the main sources of variability in blood pressure response to this compound in rodent models?
Several factors can contribute to variability in the blood pressure response to this compound, including:
-
Rodent Strain and Age: Different strains of rats and mice can exhibit varying sensitivities to antihypertensive drugs.[10] Age can also influence blood pressure and the response to treatment.[10]
-
Method of Blood Pressure Measurement: The two primary methods, tail-cuff plethysmography and radiotelemetry, have different levels of accuracy and can be affected by animal stress.[11][12] Radiotelemetry is considered the "gold standard" as it allows for continuous measurement in conscious, unrestrained animals, minimizing stress-related artifacts.[11][13]
-
Animal Handling and Stress: Improper handling and stressful experimental conditions can significantly elevate an animal's blood pressure, potentially masking the effects of this compound.[14][15] Acute and chronic stress have been shown to alter blood pressure variability.[16]
-
Circadian Rhythm: Blood pressure in rodents follows a circadian rhythm, with higher pressure during the active (dark) phase.[17][18] The timing of drug administration and blood pressure measurement can therefore influence the results.
-
Drug Administration Route and Formulation: The method of administration (e.g., oral gavage, in-feed) and the vehicle used can affect the absorption and bioavailability of this compound.[19][20]
-
Diet: A high-salt diet can significantly impact blood pressure and the efficacy of antihypertensive agents.[6][17]
Troubleshooting Guide
Problem 1: High variability in blood pressure readings within the same experimental group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Ensure all researchers use standardized, low-stress handling techniques. Using tunnels or cupped hands for lifting mice is preferable to tail-lifting.[14] |
| Stress During Measurement | For tail-cuff measurements, ensure a quiet, dark environment and proper acclimatization of the animals to the restrainer.[11] Allow for a sufficient recovery period after any surgical procedures, such as radiotelemetry implantation (typically 10 days).[11] |
| Circadian Rhythm Effects | Standardize the time of day for both drug administration and blood pressure measurements to minimize the impact of diurnal variations.[17][18] |
| Improper Tail-Cuff Technique | Ensure the cuff size is appropriate for the animal and it is placed correctly on the tail. The animal should be adequately warmed to ensure sufficient blood flow to the tail.[21] |
Problem 2: this compound treatment does not produce the expected reduction in blood pressure.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify the dose calculations and the concentration of the this compound solution. Ensure accurate administration, especially with oral gavage.[22] |
| Poor Drug Bioavailability | If using oral gavage, ensure the vehicle is appropriate and does not interfere with absorption. For in-feed administration, monitor food intake to ensure the animals are consuming the intended dose.[9][19] |
| Rodent Model Resistance | The chosen rodent model may be less sensitive to this class of antihypertensive drug. Review the literature for the expected response in your specific model. |
| Compensatory Mechanisms | In some cases, the animal's physiological compensatory mechanisms may counteract the drug's effect. Consider measuring other parameters like heart rate to assess the overall cardiovascular response. |
Problem 3: Adverse effects observed in treated animals.
| Possible Cause | Troubleshooting Steps |
| Drug Overdose | Re-calculate the dose based on the most recent body weight of the animals.[23] |
| Off-Target Effects | While this compound is relatively selective for the vasculature, at higher doses, it may have other effects. Common adverse effects of dihydropyridines in clinical use include peripheral edema, headache, and flushing.[2][4] Monitor animals for any signs of distress. |
| Interaction with Other Substances | Ensure that no other administered substances are interacting with this compound. This compound is metabolized by cytochrome P450 enzymes, and its metabolism can be affected by other drugs.[3] |
Quantitative Data Presentation
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Duration of Treatment | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Reference |
| 40 mg/day | Oral | 4 weeks | 167 ± 4 | Prevented increase to 221 ± 7 | [6] |
| 10 µg/kg | Intravenous | Acute | Not specified | Significant reduction | [7] |
| 0.05% in feed | In-feed | 4 weeks | Not specified | Significant reduction | [24] |
Table 2: Effect of this compound on Blood Pressure in Other Hypertensive Rodent Models
| Rodent Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| DOCA-salt hypertensive rats | 0.05% in feed | In-feed | Reduced elevated blood pressure | [9] |
| Endothelium-injured, cholesterol-fed Goldblatt 2K1C rats | 200 or 500 mg/kg | Not specified | Dose-dependent inhibition of blood pressure elevation | [25] |
| Stroke-Prone SHR (SHRSP) | Not specified | Not specified | Attenuated the increase in blood pressure | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Animal Preparation: Weigh the animal to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable.[23]
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 16-20 gauge for rats and 18-20 gauge for mice) with a rounded tip to prevent trauma.[23]
-
Restraint: Restrain the mouse by scruffing the skin over the shoulders. For rats, hold the animal near the thoracic region and support the lower body.[23]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass easily without resistance.[23]
-
Substance Administration: Once the needle is correctly placed, slowly administer the this compound solution.[23]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[22]
Protocol 2: Blood Pressure Measurement by Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the animals to the restrainers and the tail-cuff procedure for several days before recording data.[11]
-
Animal Restraint and Warming: Place the rodent in a restrainer. Warm the animal's tail to a temperature of 32-35°C to induce vasodilation and ensure a detectable pulse.[21]
-
Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff at the base of the tail.[21]
-
Measurement Cycles: Perform a series of inflation and deflation cycles. The initial cycles are typically for acclimatization and are not included in the data analysis.[26]
-
Data Recording: The system automatically detects the return of blood flow to determine systolic blood pressure.[21]
-
Environment: Conduct measurements in a quiet and dark room to minimize animal stress.[11]
Protocol 3: Blood Pressure Measurement by Radiotelemetry
-
Transmitter Implantation Surgery:
-
Anesthetize the animal (e.g., with isoflurane).
-
For rats, a common approach is to make a midline abdominal incision, expose the abdominal aorta, and insert the telemetry catheter. The transmitter body is placed in the abdominal cavity.[13]
-
For mice, the catheter is typically inserted into the carotid artery via a neck incision, and the transmitter body is placed in a subcutaneous pocket on the flank.[27]
-
-
Post-Surgical Recovery: Allow the animals to recover for at least 7-10 days before starting blood pressure recordings to ensure hemodynamic stabilization.[11][28] Provide post-operative analgesia as required.[27]
-
Data Acquisition: House the animals individually in their home cages placed on telemetry receivers. The system will wirelessly transmit blood pressure and heart rate data.[13]
-
Continuous Monitoring: Radiotelemetry allows for continuous, long-term monitoring of blood pressure, enabling the assessment of circadian variations and the effects of this compound over extended periods.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's antihypertensive effect.
Caption: General experimental workflow for assessing this compound's effect on blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wjgnet.com [wjgnet.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Effects of this compound on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive effect of this compound on severe hypertension and proteinuria induced by the inhibition of endothelial-derived relaxation factor formation in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. kentscientific.com [kentscientific.com]
- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. Frontiers | Emotional Stress and Cardiovascular Complications in Animal Models: A Review of the Influence of Stress Type [frontiersin.org]
- 16. Acute and chronic stress influence blood pressure variability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Circadian Clock on Blood Pressure Control - Renal Fellow Network [renalfellow.org]
- 18. How Does Circadian Rhythm Impact Salt Sensitivity of Blood Pressure in Mice? A Study in Two Close C57Bl/6 Substrains | PLOS One [journals.plos.org]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. Renal vascular responses in spontaneously hypertensive rats chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Blood Pressure Measurement Using Telemetry Transmitter Implantation [bio-protocol.org]
- 28. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Manidipine Dosage in Hepatic Impairment Models
Welcome to the technical support center for researchers utilizing manidipine in preclinical models of hepatic impairment. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your study design and execution.
Frequently Asked Questions (FAQs)
Q1: Is there an established dose adjustment for this compound in rodent models of hepatic impairment?
A1: Currently, there is a lack of specific published preclinical studies that have established a definitive dose adjustment for this compound in rodent models of hepatic impairment. This compound is extensively metabolized by the liver.[1][2] Clinical studies in humans with mild to moderate hepatic impairment show a trend toward higher Cmax (maximum concentration) and AUC (area under the curve), indicating increased drug exposure.[2] Therefore, a downward adjustment of the standard dose is recommended for clinical use in patients with mild hepatic impairment, and it is contraindicated in moderate to severe cases.[1] For preclinical research, it is crucial to conduct pilot dose-finding studies to determine the appropriate dose for your specific model of hepatic impairment.
Q2: What is a reasonable starting point for a dose-finding study of this compound in a rat model of liver cirrhosis?
A2: In the absence of direct preclinical data for this compound, a conservative approach is recommended. You could consider starting with a dose that is 50% or less of the standard effective dose used in healthy rats for hypertension studies. For instance, if a typical antihypertensive dose in rats is 10 mg/kg, a starting dose of 2-5 mg/kg in a cirrhosis model would be a cautious starting point. This initial dose can then be titrated up or down based on tolerability, plasma drug concentrations, and desired pharmacodynamic effects. It is essential to monitor the animals closely for signs of toxicity, such as excessive hypotension, lethargy, or other adverse effects.
Q3: How does the method of inducing hepatic impairment affect this compound dosage?
A3: The nature and severity of the induced liver injury will significantly impact this compound's pharmacokinetics.
-
Acute Hepatotoxicity (e.g., single high-dose CCl4 or acetaminophen): In these models, the primary concern is acute liver failure and a rapid decline in metabolic capacity. A significant dose reduction is warranted.
-
Chronic Fibrosis/Cirrhosis (e.g., chronic CCl4, thioacetamide, or dimethylnitrosamine administration): These models result in progressive replacement of functional liver tissue with fibrotic scar tissue, leading to a more gradual but sustained decrease in drug metabolism. The dose adjustment will likely depend on the stage of fibrosis.
It is crucial to characterize the extent of liver damage in your model (e.g., through liver function tests and histology) and correlate it with pharmacokinetic data for this compound.
Q4: What are the key pharmacokinetic parameters to monitor when adjusting this compound dosage in hepatic impairment models?
A4: The most critical pharmacokinetic parameters to assess are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time and is expected to increase in hepatic impairment.
-
Maximum Plasma Concentration (Cmax): This indicates the peak drug level, which may also be elevated.
-
Clearance (CL): This is a measure of the body's ability to eliminate the drug and is expected to decrease.
-
Half-life (t½): The time it takes for the drug concentration to reduce by half, which is likely to be prolonged.
Monitoring these parameters will provide a quantitative basis for dose adjustments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse events in the hepatic impairment group after this compound administration. | The dose of this compound is too high for the compromised liver function, leading to drug accumulation and toxicity (e.g., severe hypotension). | Immediately cease administration and conduct a pilot study with significantly reduced doses (e.g., starting at 10-25% of the standard dose). Monitor blood pressure and clinical signs closely. |
| Inconsistent pharmacokinetic data within the same experimental group. | Variability in the extent of liver injury among individual animals. The timing of blood sampling may not be optimal to capture the absorption and elimination phases. | Ensure a consistent and validated method for inducing hepatic impairment. Increase the number of animals per group to account for biological variability. Conduct a preliminary study to determine the optimal blood sampling time points to accurately capture the pharmacokinetic profile. |
| No significant difference in this compound pharmacokinetics between healthy and hepatic impairment groups. | The induced liver injury may not be severe enough to significantly impact the activity of the specific cytochrome P450 enzymes responsible for this compound metabolism. The chosen dose of this compound may be too low to detect significant differences in exposure. | Verify the severity of the liver injury model using histological analysis and liver function tests. Consider using a higher dose of the hepatotoxin or a longer duration of induction. Ensure the analytical method for this compound is sensitive enough to detect changes at the administered dose. |
| Unexpectedly rapid clearance of this compound in the hepatic impairment group. | In some models of liver injury, there can be an initial induction of certain drug-metabolizing enzymes. | Review the literature for the specific model of hepatic impairment being used to understand its effects on cytochrome P450 expression and activity over time. Consider measuring the expression or activity of relevant CYP enzymes in your model. |
Experimental Protocols
Induction of Hepatic Fibrosis in Rats
The following are commonly used models to induce hepatic fibrosis. Researchers should select the model that best suits their experimental objectives.
| Model | Agent | Species | Dosage and Administration | Duration | Key Features |
| Carbon Tetrachloride (CCl4)-Induced Fibrosis | Carbon Tetrachloride (CCl4) | Rat | Intraperitoneal injection of 1-2 mL/kg body weight (diluted 1:1 in olive or corn oil) twice weekly.[3] | 4-8 weeks | Well-established model, produces centrilobular necrosis and bridging fibrosis. |
| Thioacetamide (TAA)-Induced Fibrosis | Thioacetamide (TAA) | Rat | Intraperitoneal injection of 150-200 mg/kg body weight twice or three times weekly.[3][4] | 8-12 weeks | Induces biliary-type fibrosis and cirrhosis. |
| Dimethylnitrosamine (DMN)-Induced Fibrosis | Dimethylnitrosamine (DMN) | Rat | Intraperitoneal injection of 10 mg/kg body weight for three consecutive days per week.[5] | 3-4 weeks | Potent hepatotoxin that causes centrilobular necrosis and fibrosis. |
Pharmacokinetic Study Design for this compound in a Hepatic Impairment Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Groups:
-
Group 1: Healthy control rats receiving vehicle.
-
Group 2: Healthy control rats receiving this compound.
-
Group 3: Hepatic impairment model rats receiving vehicle.
-
Group 4: Hepatic impairment model rats receiving this compound (start with a reduced dose, e.g., 50% of the dose for healthy controls).
-
-
This compound Administration: Administer this compound via oral gavage.
-
Blood Sampling: Collect serial blood samples (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or via a cannula.
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t½, CL) using appropriate software.
-
Dose Adjustment: Based on the results, adjust the this compound dose for subsequent pharmacodynamic studies to achieve comparable plasma exposure to that of healthy animals at the standard dose, or to a therapeutically relevant level.
Quantitative Data Summary
As specific preclinical data for this compound in hepatic impairment models is limited, the following table provides data for the analogous dihydropyridine calcium channel blocker, amlodipine, in a CCl4-induced rat model of hepatic injury. This can be used as a conceptual reference for designing this compound studies.
Table 1: Pharmacokinetic Parameters of Amlodipine (1 mg/kg, oral) in a Rat Model of Hepatic Injury [6]
| Parameter | Healthy Control Rats | Rats with Triptolide-Induced Liver Injury | Percentage Change |
| Cmax (ng/mL) | 13.78 ± 3.57 | 19.96 ± 4.56 | ↑ 44.8% |
| Tmax (h) | 4.04 ± 1.15 | 5.89 ± 1.64 | ↑ 45.8% |
| AUC0-t (ng*h/mL) | Not specified, but increased by ~104% | Not specified, but increased by ~104% | ↑ ~104% |
| Metabolic Half-life (in vitro) | 22.5 ± 4.26 min | 36.8 ± 6.37 min | ↑ 63.6% |
Note: This study used triptolide to inhibit metabolism, which serves as a model for reduced hepatic function.
Visualizations
Caption: Experimental workflow for this compound dosage adjustment.
Caption: this compound metabolism and the impact of hepatic impairment.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Single dose pharmacokinetics of this compound in hepatic impaired patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of triptolide on pharmacokinetics of amlodipine in rats by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in achieving consistent manidipine plasma concentrations in vivo
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with achieving consistent manidipine plasma concentrations in vivo.
Frequently Asked Questions (FAQs)
Q1: Why are my in vivo experiments showing high inter-subject variability in this compound plasma concentrations?
High variability in this compound plasma concentrations is a known challenge and typically stems from several key pharmacokinetic characteristics of the compound. The primary factors include:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver immediately after absorption from the gut.[1][2] This process, primarily mediated by the Cytochrome P450 enzyme system (specifically CYP3A4), can vary significantly between individuals.[3][4]
-
Food-Drug Interactions: The absorption of this compound is significantly influenced by the presence of food.[1][2] Co-administration with a meal can increase its bioavailability, leading to different plasma concentration profiles compared to a fasted state.[5]
-
High Lipophilicity & Low Aqueous Solubility: this compound is a highly lipophilic compound with low water solubility.[5][6] This can lead to variable and incomplete absorption, which can be influenced by individual physiological differences in the gastrointestinal tract.[6]
-
Drug-Drug Interactions: Concomitant administration of other drugs that induce or inhibit CYP3A4 enzymes can alter the metabolism of this compound, causing plasma levels to be lower or higher than expected.[3][4]
-
Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes like CYP3A4 and CYP2C9 can lead to differences in metabolic activity among subjects, contributing to pharmacokinetic variability.[7][8]
-
Subject-Specific Pathophysiology: Conditions such as hepatic impairment can significantly alter this compound's pharmacokinetics, as liver function is critical for its metabolism.[9]
Q2: What is the precise impact of food on this compound pharmacokinetics, and how can I control for it?
Food has a significant and quantifiable impact on the oral bioavailability of this compound. Due to the drug's high lipophilicity, administration with food, particularly a standardized breakfast, enhances its solubilization and absorption.[5] This leads to a notable increase in systemic exposure.
Troubleshooting Tip: To achieve consistent and reproducible results in your experiments, it is critical to standardize feeding protocols. All subjects should be treated under identical conditions, either consistently fasted or consistently fed a standardized meal before dosing. The tablets should be administered in the morning after breakfast.[1]
Data Summary: Food Effect on this compound Pharmacokinetics
The following table summarizes data from a single-dose, randomized, crossover study in 12 healthy male subjects receiving a 20 mg this compound tablet.[5]
| Pharmacokinetic Parameter | Fasting State (Geometric Mean) | Fed State (Geometric Mean) | Statistical Significance (p-value) |
| AUC (Area Under the Curve) | 19.1 ng·h/mL | 27.2 ng·h/mL | < 0.01 |
| Cmax (Peak Plasma Conc.) | 6.2 ng/mL | 7.8 ng/mL | p = 0.18 (Not Significant) |
| Tmax (Time to Peak Conc.) | 1.5 h (Median) | 1.5 h (Median) | Unchanged |
Experimental Workflow: Crossover Food-Effect Study
Caption: Crossover study design to assess food effect on this compound.
Q3: How do drug-drug interactions affect this compound plasma levels?
This compound is extensively metabolized by the CYP3A4 enzyme.[3][4] Therefore, co-administration with substances that inhibit or induce this enzyme will significantly alter its plasma concentration and can lead to inconsistent results or adverse effects.
-
CYP3A4 Inhibitors: These substances decrease the metabolism of this compound, leading to increased plasma concentrations and a potentially exaggerated hypotensive effect. A well-documented example is grapefruit juice, which inhibits intestinal CYP3A4.[1][10]
-
CYP3A4 Inducers: These substances increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[4]
-
Other Antihypertensives: Combining this compound with other blood pressure-lowering agents like beta-blockers or diuretics can result in an additive hypotensive effect.[4][11]
Troubleshooting Tip: When designing experiments, ensure that subjects have not consumed grapefruit juice or been treated with known CYP3A4 inhibitors or inducers.[1][4] If co-administration is necessary, the potential for interaction must be considered in the data analysis.
Data Summary: Common this compound Drug Interactions
| Interacting Substance Class | Examples | Effect on this compound Plasma Concentration |
| CYP3A4 Inhibitors | Grapefruit Juice, Ketoconazole, Itraconazole, Erythromycin[3][4] | Increase |
| CYP3A4 Inducers | Rifampicin, Carbamazepine, Phenytoin, Phenobarbital[4] | Decrease |
| Other Antihypertensives | Diuretics, Beta-blockers, α-blockers[2][4] | No direct effect on concentration, but additive hypotensive effect |
| Digoxin | N/A | This compound may increase digoxin plasma levels.[3][11] |
Diagram: this compound Metabolism and Drug Interactions
Caption: Metabolic pathway of this compound via CYP3A4 and points of interaction.
Q4: How can I improve the consistency of this compound delivery and absorption in my experiments?
The inherent low aqueous solubility of this compound is a primary reason for its variable absorption.[6] To overcome this, advanced formulation strategies can be employed to enhance solubility and dissolution, leading to more consistent in vivo plasma concentrations.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like the GI tract). This formulation can significantly improve the solubility and bioavailability of lipophilic drugs like this compound.[12]
-
Ternary Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level. For this compound, using carriers like D-α-tocopherol polyethylene glycol 1000 succinate and copovidone has been shown to improve stability, dissolution, and oral bioavailability.[6]
-
Nanocrystal Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly enhance the dissolution rate and, consequently, the absorption and bioavailability of poorly soluble drugs.[13]
Troubleshooting Tip: If direct administration of this compound powder or simple suspensions yields inconsistent results, consider developing or utilizing an advanced formulation like SNEDDS for your preclinical studies to ensure more uniform absorption.
Experimental Protocols
Protocol: Quantification of this compound in Plasma via UPLC-MS/MS
This protocol is based on established, highly sensitive methods for determining this compound concentrations in plasma samples.[14][15]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., felodipine in methanol). Vortex for 30 seconds.
-
Add 200 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.
-
Condition a 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the entire plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (or equivalent, e.g., Hypersil ODS2).[16]
-
Mobile Phase: Isocratic mixture of Methanol and 5 mM Ammonium Acetate solution containing 0.1% Acetic Acid (85:15, v/v).[16]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Instrument Settings: Optimize spray voltage, capillary temperature, and gas flows according to the specific instrument manufacturer's guidelines.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards (e.g., 0.1 to 20 ng/mL).[16]
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve. The lower limit of quantification (LLOQ) for this method can be as low as 0.07 ng/mL.[14]
Workflow: Plasma Sample Bioanalysis
Caption: Standard workflow for the bioanalysis of this compound in plasma samples.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. mims.com [mims.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound Precautions - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Food effect on the oral bioavailability of this compound: single dose, randomized, crossover study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single dose pharmacokinetics of this compound in hepatic impaired patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective interaction of this compound and grapefruit juice: a new twist on an old tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.korea.ac.kr [pure.korea.ac.kr]
- 16. Determination and pharmacokinetics of this compound in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of analytical methods for detecting manidipine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for detecting manidipine and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using LC-MS/MS.
Chromatography Issues
Question: I am observing poor peak shapes (tailing or fronting) for my this compound or metabolite peaks. What are the possible causes and solutions?
Answer:
Poor peak shape is a common issue in liquid chromatography. The underlying cause can be related to the column, mobile phase, sample, or the LC system itself.[1][2][3]
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume.[4] |
| Secondary Interactions | For basic analytes like this compound, tailing can occur due to interactions with residual silanols on the column. Use a column with high-purity silica and effective end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a lower pH can also help. |
| Poorly Packed Column/Void Formation | This can cause peak fronting or splitting.[3] This is often irreversible, and the column may need to be replaced.[3] |
| Inappropriate Sample Solvent | If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or dead volume in connections can lead to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made. |
| Contamination | A buildup of contaminants on the column can lead to various peak shape issues.[4] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Question: My polar this compound metabolites are showing poor retention on my C18 column. How can I improve their retention?
Answer:
The primary metabolites of this compound, such as the pyridine derivative and hydrolyzed products, are significantly more polar than the parent drug.[5][6] This can lead to poor retention on traditional reversed-phase columns like C18.
Strategies to Improve Retention of Polar Metabolites:
-
Use a Polar-Endcapped or Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of highly polar compounds.[7]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged polar metabolites on a reversed-phase column.[7]
-
Aqueous Mobile Phases: Use a mobile phase with a higher percentage of aqueous solvent. However, be mindful of the potential for "phase dewetting" with highly aqueous mobile phases on some C18 columns.
-
Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic solvent concentration.
Mass Spectrometry Issues
Question: I am experiencing low sensitivity or signal instability for this compound and its metabolites. What should I check?
Answer:
Low sensitivity or an unstable signal in the mass spectrometer can arise from several factors, from the ion source to the detector.
Troubleshooting Low Sensitivity and Signal Instability:
| Cause | Solution |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analytes.[8] Improve sample preparation to remove interfering substances. Modifying the chromatographic conditions to separate the analytes from the matrix components is also effective. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters, such as gas flows, temperature, and voltages, for this compound and its metabolites. |
| In-Source Degradation | The dihydropyridine ring of this compound can be susceptible to oxidation in the ion source.[9] Optimize the source conditions to minimize this degradation. |
| Incorrect MRM Transitions | Ensure that the correct precursor and product ions are selected for this compound and each metabolite. |
| Contamination of the Mass Spectrometer | Contamination of the ion source or mass analyzer can lead to a decrease in sensitivity. Clean the instrument components according to the manufacturer's recommendations. |
Sample Preparation Issues
Question: What are the best practices for extracting this compound and its polar metabolites from plasma?
Answer:
Effective sample preparation is crucial for accurate and reproducible results. The choice of extraction method will depend on the specific requirements of the assay.
Common Sample Preparation Techniques:
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not provide a sufficiently clean extract, leading to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Offers the highest degree of selectivity and provides the cleanest extracts. | More complex and expensive than PPT and LLE. |
For the analysis of both the lipophilic parent drug (this compound) and its more polar metabolites, a two-phase extraction method or a well-optimized SPE protocol is often recommended.[10][11]
Question: I am concerned about the stability of this compound and its metabolites in my biological samples. What precautions should I take?
Answer:
Dihydropyridine compounds can be susceptible to degradation, particularly oxidation of the dihydropyridine ring.[9][12] Analyte stability should be thoroughly evaluated during method development.[13][14]
Recommendations for Ensuring Analyte Stability:
-
Control pH: The stability of this compound and its metabolites can be pH-dependent. Buffer samples if necessary.
-
Minimize Light Exposure: Dihydropyridines can be light-sensitive.[12] Protect samples from light during collection, processing, and storage.
-
Control Temperature: Store samples at low temperatures (e.g., -80°C) to minimize enzymatic degradation.[14]
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the sample may be necessary to prevent oxidative degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation.[14]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound?
A1: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[5][6][15] The main metabolic pathways are:
-
Oxidation of the dihydropyridine ring: This results in the formation of the corresponding pyridine derivative.[5][6]
-
Hydrolysis of the ester side chains: This leads to the formation of carboxylic acid metabolites.
-
N-debenzylation: Cleavage of the N-benzyl group from the piperazine ring.[16]
Q2: What are typical LC-MS/MS parameters for the analysis of this compound?
A2: While optimal parameters should be determined empirically, the following table provides a starting point for method development for this compound. MRM transitions for metabolites should be determined by infusion of standards or from high-resolution mass spectrometry data.
| Parameter | Typical Value/Condition |
| Column | C18 or C8, 50-150 mm length, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic content is typically used. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 611.3[17] |
| Product Ions (m/z) | 167.1[17] |
Q3: How can I minimize matrix effects in my assay?
A3: Matrix effects can significantly impact the accuracy and precision of an LC-MS/MS assay. Here are some strategies to minimize their impact:
-
Effective Sample Preparation: Use a sample preparation method (e.g., SPE) that effectively removes interfering matrix components.[8]
-
Chromatographic Separation: Optimize your chromatography to separate the analytes of interest from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key validation parameters to consider for a bioanalytical method for this compound and its metabolites?
A4: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound. Data for metabolites is currently limited in the literature and should be determined during method development.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL | [17] |
| Linear Range | 0.07 - 10 ng/mL | [17] |
| Intra-day Precision (%CV) | < 15% | [17] |
| Inter-day Precision (%CV) | < 15% | [17] |
| Accuracy (% Bias) | Within ±15% | [17] |
| Recovery | > 80% |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound in human plasma is provided below. This can be adapted for the analysis of its metabolites.
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use the chromatographic and mass spectrometric conditions outlined in the FAQ section as a starting point for method development.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
-
Visualizations
This compound Metabolism Pathway
Caption: Major metabolic pathways of this compound.
Experimental Workflow for this compound Metabolite Analysis
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 9. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 12. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. aaushi.info [aaushi.info]
- 16. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Manidipine Shows Metabolic Advantages Over Amlodipine in Hypertensive Patients, In Vivo Studies Reveal
A comparative analysis of clinical data indicates that manidipine, a third-generation dihydropyridine calcium channel blocker, may offer significant benefits in improving insulin sensitivity compared to the widely used amlodipine in hypertensive patients. While both drugs demonstrate comparable efficacy in blood pressure reduction, this compound exhibits a superior profile in modulating metabolic parameters, including a notable decrease in insulin resistance.
Clinical investigations have consistently highlighted this compound's positive influence on glucose metabolism. In contrast, amlodipine's effect on insulin resistance appears to be neutral or less pronounced.[1][2] This guide provides a comprehensive comparison of this compound and amlodipine, focusing on their in vivo effects on insulin resistance, supported by experimental data and detailed methodologies from key clinical trials.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative data from comparative studies, illustrating the differential effects of this compound and amlodipine on key metabolic markers.
Table 1: Effects on Insulin Resistance (HOMA-IR Index)
| Study | Drug | Dosage | Duration | Baseline HOMA-IR (Mean ± SD) | Post-treatment HOMA-IR (Mean ± SD) | Percentage Change | P-value |
| MARIMBA Study[3] | This compound | 20 mg/day | 12 weeks | 3.8 ± 1.1 | 3.0 ± 0.9 | -21.3% | 0.007 |
| MARIMBA Study[3] | Amlodipine | 10 mg/day | 12 weeks | 3.6 ± 1.0 | 3.3 ± 1.0 | -8.3% | 0.062 |
| Martínez-Martín et al.[4] | This compound | Not Specified | 3 months | Not Specified | Not Specified | Significant Decrease | <0.01 |
| Martínez-Martín et al.[4] | Amlodipine | Not Specified | 3 months | Not Specified | Not Specified | No Significant Change | - |
Table 2: Effects on Adiponectin and TNF-alpha
| Study | Drug | Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | P-value |
| MARIMBA Study[3] | This compound | Adiponectin (μg/mL) | 6.7 ± 2.1 | 8.9 ± 3.2 | +32.9% | 0.011 |
| MARIMBA Study[3] | Amlodipine | Adiponectin (μg/mL) | 7.0 ± 2.5 | 7.2 ± 2.8 | +2.9% | NS |
| MARIMBA Study[3] | This compound | TNF-alpha (pg/mL) | 3.8 ± 1.2 | 2.4 ± 0.9 | -37.1% | 0.019 |
| MARIMBA Study[3] | Amlodipine | TNF-alpha (pg/mL) | 3.5 ± 1.1 | 3.2 ± 1.0 | -8.6% | NS |
Table 3: Blood Pressure Reduction and Tolerability
| Study | Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Incidence of Ankle Edema |
| AMANDHA Study[5][6] | This compound | Similar to Amlodipine | Similar to Amlodipine | Lower than Amlodipine |
| Meta-analysis (Richy & Laurent)[7] | This compound | Statistically equivalent to Amlodipine | Statistically equivalent to Amlodipine | 65% lower risk than Amlodipine |
| MARIMBA Study[3] | This compound | -15.8 ± 8.1 | -9.5 ± 5.2 | Lower than Amlodipine (p=0.04) |
| MARIMBA Study[3] | Amlodipine | -14.9 ± 7.5 | -9.1 ± 4.8 | - |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. Below are the detailed protocols for the key studies cited.
MARIMBA Study (this compound in Hypertensive Patients with Metabolic Syndrome)
-
Study Design: A randomized, parallel-group, prospective, and open-label with blinded endpoint (PROBE) trial.[3]
-
Participants: 64 non-diabetic patients with metabolic syndrome (according to ATP-III criteria), impaired fasting glucose, and hypertension.[3]
-
Intervention: Patients were randomly assigned to receive either this compound 20 mg/day or amlodipine 10 mg/day for 12 ± 2 weeks.[3]
-
Primary Outcome Measures:
-
Blood pressure measurement.
-
Urinary albumin excretion.
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.
-
Plasma adiponectin and TNF-alpha levels.
-
C-reactive protein (CRP).
-
-
HOMA-IR Calculation: Fasting plasma glucose (mmol/L) x fasting serum insulin (μU/mL) / 22.5.
AMANDHA Study (Add-on this compound versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria)
-
Study Design: A prospective, randomized, open-label, parallel-group trial.[5][6]
-
Participants: 91 patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria, who were already receiving a full-dose renin-angiotensin system (RAS) blocker for at least 6 months.[5][8]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either add-on this compound 20 mg/day (n=61) or add-on amlodipine 10 mg/day (n=30) for 6 months, with an 18-month extension phase to monitor microalbuminuria.[5][6]
-
Primary Outcome Measures:
-
Change in urinary albumin excretion.
-
Blood pressure control.
-
-
Secondary Outcome Measures:
-
Tolerability and safety.
-
Glycemic and lipid parameters.
-
Urinary metanephrine and normetanephrine as markers of sympathetic nervous system activity.[8]
-
Signaling Pathways and Experimental Workflow
The differential effects of this compound and amlodipine on insulin resistance may be attributed to their distinct pharmacological profiles, particularly their interaction with different types of calcium channels and potential downstream signaling pathways.
Proposed Signaling Pathway for this compound's Effect on Insulin Sensitivity
Caption: Proposed mechanism of this compound's effect on insulin sensitivity.
This compound blocks both L-type and T-type calcium channels, a characteristic that distinguishes it from amlodipine, which primarily blocks L-type channels.[1][9] The blockade of T-type calcium channels in adipocytes, along with potential activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), is thought to contribute to increased adiponectin secretion, enhanced adipocyte differentiation, and reduced production of inflammatory cytokines like TNF-alpha, ultimately leading to improved insulin sensitivity.[4][9][10]
Experimental Workflow for a Comparative In Vivo Study
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
The available in vivo evidence strongly suggests that this compound offers metabolic advantages over amlodipine in the management of hypertensive patients, particularly those with underlying insulin resistance or metabolic syndrome. While both agents are effective antihypertensives, this compound's ability to improve insulin sensitivity, as demonstrated by reductions in HOMA-IR and favorable changes in adipokine profiles, positions it as a potentially more suitable option for this patient population.[1][3] The superior tolerability profile of this compound, specifically the lower incidence of ankle edema, further enhances its clinical utility.[1][7] These findings underscore the importance of considering the pleiotropic effects of antihypertensive drugs beyond their primary blood pressure-lowering action. Further long-term studies are warranted to fully elucidate the impact of these metabolic differences on cardiovascular outcomes.
References
- 1. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in hypertensive patients with metabolic syndrome: the MARIMBA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 5. Add-on this compound versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound performs better than amlodipine in hypertensive diabetics with early nephropathy patients | European Society of Hypertension [eshonline.org]
- 9. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 10. Cardio-metabolic properties of this compound: beyond lowering arterial pressure? | Nefrología [revistanefrologia.com]
A Comparative Analysis of the Renal Protective Effects of Manidipine and Nifedipine in Experimental Models
This guide provides an objective comparison of the renal protective effects of two dihydropyridine calcium channel blockers, manidipine and nifedipine. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and underlying mechanisms.
Comparative Data Summary
The following tables summarize the key quantitative data from comparative studies on this compound and nifedipine, focusing on their effects on renal function and hemodynamics.
Table 1: Effects on Renal Function in Patients with Chronic Renal Failure
| Parameter | This compound (20 mg/day) | Nifedipine (60 mg/day) | p-value | Reference |
| Systolic Blood Pressure (SBP) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | NS | [1][2] |
| Diastolic Blood Pressure (DBP) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | NS | [1][2] |
| Creatinine Blood Levels | Significant increase (p < 0.05) | Not significant | < 0.05 | [1] |
| Creatinine Clearance | Significant increase (p < 0.01) | Not significant | < 0.01 | [1] |
| Proteinuria | No significant change | Significant increase (p < 0.05) | < 0.05 | [1][3] |
| Severe Adverse Reactions | 8.5% | 14.5% | < 0.01 | [1][2] |
NS: Not Significant
Table 2: Effects on Renal Hemodynamics in Anesthetized Dogs
| Parameter | This compound (1 and 5 µg/kg) | Nifedipine | Reference |
| Duration of Action | Prolonged (120 min) | Short (5-10 min) | [4] |
| Renal Blood Flow (RBF) | Increased | Increased | [4] |
| Glomerular Filtration Rate (GFR) | Increased | Increased | [4] |
| Filtration Fraction | Constant | Not specified | [4] |
| Site of Action | Afferent arteriole dilation | Not specified | [4] |
Mechanism of Action: Differentiated Effects on Renal Arterioles
The differential effects of this compound and nifedipine on renal function are thought to stem from their distinct mechanisms of action on the glomerular arterioles. While both are L-type calcium channel blockers, this compound also exhibits an inhibitory effect on T-type calcium channels, which are present in the efferent arterioles.[5][6][7] Nifedipine, on the other hand, primarily acts on L-type channels, leading to a more pronounced dilation of the afferent arteriole.[6][8]
This dual action of this compound on both afferent and efferent arterioles is believed to result in a more balanced vasodilation, leading to a reduction in intraglomerular pressure and, consequently, a decrease in proteinuria and preservation of glomerular structure.[5][8] In contrast, the preferential dilation of the afferent arteriole by nifedipine can lead to an increase in intraglomerular pressure, potentially exacerbating proteinuria.[6][9]
Caption: Signaling pathways of this compound and nifedipine on renal arterioles.
Experimental Protocols
Multicenter Randomized Controlled Trial in Patients with Chronic Renal Failure
-
Study Design: A multicenter, randomized, controlled trial was conducted with a three-month follow-up period.[1]
-
Participants: 101 hypertensive patients with chronic renal failure were enrolled.[1]
-
Intervention: Patients were randomly assigned to receive either this compound (20 mg daily) or nifedipine (60 mg daily).[1]
-
Primary Endpoint: Achievement of a diastolic blood pressure (DBP) of ≤ 90 mmHg or a 10 mmHg reduction in DBP from baseline.[1]
-
Secondary Endpoints: Improvement in renal function, assessed through creatinine clearance, creatinine blood levels, and protein and sodium urine excretion.[1]
-
Assessments: Patients were assessed every two weeks during the active treatment period.[1]
Caption: Experimental workflow for a comparative clinical trial.
Animal Model of Chronic Renal Failure
-
Model: A remnant kidney model of chronic renal failure in rats was used, created by 5/6 nephrectomy.[10]
-
Groups:
-
Parameters Measured: Systolic blood pressure, proteinuria, glomerular sclerosis index (GSI), and tubulointerstitial injury (TII) were assessed at 12 weeks post-ablation.[10]
Logical Relationship of Drug Action and Renal Outcomes
The distinct pharmacological profiles of this compound and nifedipine lead to different outcomes in terms of renal protection. The following diagram illustrates the logical flow from the mechanism of action to the observed clinical and preclinical effects.
Caption: Logical relationship of drug action and renal outcomes.
Conclusion
The available experimental evidence suggests that while both this compound and nifedipine are effective antihypertensive agents, this compound may offer superior renal protective effects. This is attributed to its unique mechanism of action involving the blockade of both L- and T-type calcium channels, leading to a more favorable renal hemodynamic profile. Specifically, this compound has been shown to have a neutral or beneficial effect on proteinuria, in contrast to nifedipine, which has been associated with an increase in protein excretion in some studies.[1][3] For researchers and drug development professionals, these findings highlight the potential of targeting T-type calcium channels in the development of novel therapies for hypertensive nephropathy. Further investigation into the long-term renal outcomes and the precise molecular pathways involved is warranted.
References
- 1. Effects of this compound and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of the calcium antagonist this compound on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 6. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates a progressive renal injury in remnant kidneys of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 24-Hour Ambulatory Blood Pressure Monitoring with Manidipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of 24-hour ambulatory blood pressure monitoring (ABPM) in the context of treatment with manidipine, a third-generation dihydropyridine calcium channel blocker. While direct studies on the reproducibility of ABPM under this compound treatment are limited, this guide synthesizes available data on the consistency of this compound's antihypertensive effect with general data on ABPM reproducibility. For comparative purposes, data on amlodipine, another widely used calcium channel blocker, is also included.
Executive Summary
Data Presentation: this compound and Comparators
The following tables summarize key data on the 24-hour antihypertensive effect of this compound and the general reproducibility of ABPM.
Table 1: 24-Hour Ambulatory Blood Pressure Reduction with this compound
| Study | Dosage | Duration | Mean 24-Hour Systolic BP Reduction (mmHg) | Mean 24-Hour Diastolic BP Reduction (mmHg) | Trough:Peak Ratio |
| Fogari et al. (1996)[5] | 10, 20, 40 mg/day | 4 weeks | Dose-dependent reduction | Dose-dependent reduction | >50% for all doses |
| Fogari et al.[6] | 10 mg/day | 8 weeks | Significant reduction (p<0.001) | Significant reduction (p<0.001) | 0.67 (SBP), 0.59 (DBP) |
| Iwata et al. (1992)[3][4] | 10-40 mg/day | - | Significant reduction | Significant reduction | Not Reported |
| Kohno et al. (1996)[1][2] | 10-30 mg/day | >2 weeks | Significant reduction (p<0.005) | Significant reduction (p<0.005) | Not Reported |
Table 2: General Reproducibility of 24-Hour Ambulatory Blood Pressure Monitoring (Untreated Hypertensive Patients)
| Study | Number of Patients | Time Between ABPM | Mean Difference (Systolic/Diastolic mmHg) | Correlation Coefficient (r) (Systolic/Diastolic) | Key Findings |
| Klepzig et al. (2015)[8] | 35 | Within 14 weeks | Not Reported | 0.56 / 0.81 | Average blood pressure, pressure variability, and dipping as assessed by ABPM are only moderately reproducible. |
| Reeves & Myers (1993)[9] | Review | - | - | RI = ~0.75 | ABPM is imperfectly reproducible between visits. |
| Verdecchia et al. (1999) | 45 | - | 0 / 2 | Not Reported | Intra-individual reproducibility was poor; almost half of the patients had a systolic difference of >10 mmHg. |
| Su et al. (2019)[7] | Meta-analysis | Within 1 month | 0.71 / - | Not Reported | Excellent reproducibility at the population level, but limited intra-individual reproducibility. |
Experimental Protocols
Protocol for Assessing Antihypertensive Efficacy of this compound using 24-Hour ABPM (Based on Fogari et al., 1996[5])
-
Patient Selection: Patients with mild to moderate essential hypertension are recruited. A washout period from previous antihypertensive medications is implemented.
-
Run-in Period: A single-blind placebo run-in period (e.g., 2-4 weeks) is conducted to establish baseline blood pressure.
-
Baseline ABPM: A 24-hour ABPM is performed at the end of the placebo run-in period. Blood pressure is typically measured every 15-30 minutes.
-
Randomization and Treatment: Patients are randomized to receive this compound (at various doses) or placebo once daily for a specified period (e.g., 4 weeks).
-
Follow-up ABPM: A second 24-hour ABPM is performed at the end of the treatment period under the same conditions as the baseline measurement.
-
Data Analysis: The mean 24-hour, daytime, and nighttime blood pressure values from the baseline and follow-up ABPM recordings are compared to determine the antihypertensive efficacy of this compound. Trough-to-peak ratios are calculated to assess the consistency of the blood pressure-lowering effect over the 24-hour dosing interval.
General Protocol for Assessing Reproducibility of 24-Hour ABPM (Based on Klepzig et al., 2015[8][9])
-
Patient Selection: A cohort of hypertensive patients with stable medical treatment and lifestyle is selected.
-
First ABPM Recording: A 24-hour ABPM is performed on a typical weekday. Patients are instructed to maintain their usual daily activities and to keep a diary of their activities and sleep times.
-
Second ABPM Recording: A second 24-hour ABPM is performed within a defined timeframe (e.g., 14 weeks) under conditions as similar as possible to the first recording.
-
Data Analysis: The data from the two recordings are compared. Key parameters for comparison include:
-
Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Standard deviation of blood pressure as a measure of variability.
-
Nocturnal dipping status.
-
Statistical analyses include correlation coefficients (e.g., Pearson's r or intraclass correlation coefficient) and Bland-Altman plots to assess the agreement between the two measurements.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
Experimental Workflow for ABPM Reproducibility Study
Caption: General workflow for a study assessing the reproducibility of 24-hour ABPM.
References
- 1. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound on circadian blood pressure in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the effects of this compound on the diurnal variation of arterial pressure and hemodynamics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the effects of this compound on the diurnal variation of arterial pressure and hemodynamics in patients with essential hypertension. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation by 24-hour ambulatory blood pressure monitoring of efficacy of this compound hydrochloride 10, 20 or 40 mg once daily as compared to placebo in treating mild to moderate essential hypertension: a double-blind, randomized, parallel group, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of low-dose this compound on ambulatory blood pressure in very elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term reproducibility of ambulatory blood pressure measurements: a systematic review and meta-analysis of 35 observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reproducibility of ambulatory blood pressure and assessing treatment withdrawal in hypertension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Manidipine and Enalapril: A Comparative Analysis of Their Effects on Creatinine Clearance in Hypertensive Patients with Renal Impairment
For researchers and drug development professionals navigating the landscape of antihypertensive therapies with a focus on renal outcomes, understanding the nuanced effects of different drug classes on kidney function is paramount. This guide provides a detailed comparison of manidipine, a third-generation dihydropyridine calcium channel blocker, and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on creatinine clearance, a key indicator of renal health.
A pivotal study directly comparing the effects of this compound and enalapril on the progression of non-diabetic chronic kidney disease (CKD) found no statistically significant difference in the rate of renal function decline between the two treatments over a 48-week period.[1][2] This suggests that both drugs are equally effective in preserving kidney function in this patient population.
Quantitative Analysis of Renal Function
While the overall rate of decline in renal function was similar, a detailed examination of the quantitative data on creatinine clearance provides a clearer picture of the treatment effects. The following table summarizes the key findings from a prospective, randomized, double-blind study conducted by Del Vecchio et al. (2004).
| Parameter | This compound (n=68) | Enalapril (n=68) | p-value |
| Baseline Serum Creatinine (mg/dL) | 2.2 ± 0.8 | 2.3 ± 0.9 | NS |
| Final Serum Creatinine (mg/dL) | 2.4 ± 1.1 | 2.5 ± 1.2 | NS |
| Rate of Decline in Creatinine Clearance (mL/min/year) | -1.8 ± 7.2 | -2.4 ± 8.4 | NS |
Data presented as mean ± standard deviation. NS = Not Significant.
These results indicate that while there was a slight increase in serum creatinine and a corresponding decrease in creatinine clearance in both groups over the study period, the difference between the this compound and enalapril treatment arms was not statistically significant.
Another important study by Mancia et al. (2000) in hypertensive patients with type 2 diabetes mellitus also reported that markers of renal function were not significantly modified by treatment with either this compound or enalapril over a 24-week period.[3]
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies of the key cited study are outlined below.
Study Design: Del Vecchio et al. (2004)
This was a multicenter, prospective, randomized, double-blind, parallel-group study.[1][2]
-
Participants: 136 hypertensive patients with non-diabetic chronic kidney disease (serum creatinine between 1.5 and 4.0 mg/dL) and proteinuria of less than 3 g/24h were enrolled.
-
Treatment: Patients were randomly assigned to receive either this compound (10-20 mg/day) or enalapril (10-20 mg/day) for 48 weeks.
-
Primary Outcome: The primary outcome was the change in blood pressure from baseline.
-
Secondary Outcomes: Secondary outcomes included changes in proteinuria and the rate of renal function decline.
-
Measurement of Renal Function Decline: The rate of decline in renal function was evaluated by calculating the slope of the reciprocal of serum creatinine concentration over time for each patient. Creatinine clearance was also measured at baseline and at the end of the study.
Visualizing the Comparison: Experimental Workflow
The logical flow of the comparative study by Del Vecchio et al. (2004) can be visualized as follows:
Caption: Experimental workflow for comparing this compound and enalapril.
Signaling Pathways and Mechanisms of Action
The comparable effects of this compound and enalapril on creatinine clearance, despite their different mechanisms of action, can be attributed to their influence on renal hemodynamics.
Caption: Mechanisms of action on renal hemodynamics.
Enalapril, by inhibiting the angiotensin-converting enzyme (ACE), reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation of both the afferent and efferent arterioles of the glomerulus, thereby reducing intraglomerular pressure and helping to preserve renal function.
This compound, on the other hand, is a calcium channel blocker that exerts a vasodilatory effect on both the afferent and efferent arterioles. This dual action also contributes to a reduction in intraglomerular pressure, which is thought to be a key mechanism for its renoprotective effects.
References
Manidipine's Dual L- and T-Type Calcium Channel Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of manidipine's dual L-type and T-type calcium channel blocking activity with other calcium channel blockers (CCBs). The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.
Introduction to this compound's Dual Action
This compound is a third-generation dihydropyridine calcium channel blocker that distinguishes itself from many other CCBs by exhibiting inhibitory effects on both L-type (long-lasting) and T-type (transient) voltage-gated calcium channels.[1][2][3] This dual blockade is thought to contribute to its unique pharmacological profile, including potent antihypertensive effects, renal protective benefits, and a lower incidence of common side effects such as ankle edema compared to L-type selective CCBs like amlodipine.[3] The blockade of T-type calcium channels in addition to L-type channels leads to vasodilation of both afferent and efferent arterioles in the kidneys, a mechanism believed to underlie its nephroprotective effects.[3][4]
Comparative Analysis of Calcium Channel Blockade
The following tables summarize the inhibitory potency (IC50 values) of this compound and other selected CCBs on L-type and T-type calcium channels. The data is compiled from various in vitro studies.
Table 1: Inhibitory Potency (IC50) of this compound on L-type and T-type Calcium Channels
| Calcium Channel Subtype | Cell Type/Expression System | IC50 (nM) | Reference |
| L-type (Cav1.2) | Guinea pig ventricular myocytes | 2.6 | [5] |
| T-type (Cav3.1/α1G) | Xenopus oocytes | Not explicitly quantified in the provided search results, but blockade is confirmed. | [6] |
| T-type (Cav3.2/α1H) | Xenopus oocytes | Blockade confirmed, but specific IC50 not provided in the search results. | [6] |
| T-type (Cav3.3/α1I) | Xenopus oocytes | Blockade confirmed, but specific IC50 not provided in the search results. | [6] |
Table 2: Comparative Inhibitory Potency (IC50) of Various Calcium Channel Blockers
| Drug | Channel Type | IC50 (µM) | Cell/Tissue Type | Reference |
| Amlodipine | L-type | 0.093 (pIC50 6.64) | Human vasa vasorum arteries | [6] |
| T-type (Cav3.2) | >10 (low affinity) | Recombinant cell line | [7] | |
| Lercanidipine | L-type | Not specified | Guinea-pig ventricular myocytes | [8][9][10] |
| T-type | Not specified, but shows T/L selectivity ratio of 1.05-1.15 | Guinea-pig ventricular myocytes | [8][9][10] | |
| Benidipine | L-type & T-type | Not specified, confirmed triple blocker (L, N, T) | Not specified | [11] |
| Efonidipine | L-type | Potent inhibitor | Guinea pig ventricular myocytes | [12] |
| T-type | Inhibits at higher concentrations than L-type | Guinea pig ventricular myocytes | [12] | |
| Felodipine | L-type | 0.005 (pIC50 8.30) | Human vasa vasorum arteries | [6] |
| T-type (Cav3.2) | < 3 | Recombinant cell line | [7] | |
| Isradipine | T-type (Cav3.2) | < 3 | Recombinant cell line | [7] |
| Nitrendipine | T-type (Cav3.2) | < 3 | Recombinant cell line | [7] |
| Mibefradil | L-type | 0.60 (pIC50 6.22) | Human vasa vasorum arteries | [6] |
| T-type (Cav3.2) | 0.25 | Recombinant cell line | [7] |
Signaling Pathways and Mechanisms
The dual blockade of L-type and T-type calcium channels by this compound results in a broader mechanism of action compared to L-type selective blockers.
Caption: Mechanism of this compound's Dual Calcium Channel Blockade.
Experimental Protocols
The validation of this compound's dual L- and T-type calcium channel blockade typically involves electrophysiological techniques to measure ion channel activity in the presence of the drug.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the effects of drugs on specific ion channel subtypes expressed heterologously in Xenopus oocytes.
Experimental Workflow:
Caption: Workflow for Two-Microelectrode Voltage Clamp Experiment.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific alpha-1 subunit of the T-type calcium channel of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) is injected into the oocytes. For L-type channels, cRNA for the α1, β, and α2δ subunits are co-injected.
-
Incubation: Oocytes are incubated for 2-5 days to allow for channel expression.
-
Recording Setup: An oocyte is placed in a recording chamber perfused with a specific external solution. Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
Voltage Clamp: A voltage-clamp amplifier is used to hold the oocyte membrane potential at a specific level (holding potential) and to apply depolarizing voltage steps to activate the calcium channels.
-
Data Acquisition: The resulting calcium currents are recorded before and after the application of varying concentrations of this compound.
-
Analysis: The percentage of current inhibition at each drug concentration is calculated to generate a dose-response curve, from which the IC50 value is determined.[1][13][14][15][16]
Whole-Cell Patch Clamp of Cardiomyocytes
This technique allows for the recording of ionic currents from a single isolated heart cell, providing insights into the drug's effect on native channels.
Detailed Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[17][18]
-
Pipette and Solutions: A glass micropipette with a very fine tip is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane. The external solution mimics the extracellular environment.[5][17][18]
-
Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[5][18]
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit calcium currents. To isolate L-type calcium currents, a prepulse to a more depolarized potential (e.g., -40 mV) can be used to inactivate T-type channels and sodium channels.[17][18]
-
Drug Perfusion: this compound at various concentrations is perfused over the cell, and the resulting changes in the calcium current are recorded.
-
Data Analysis: Similar to the TEVC method, a dose-response curve is constructed to determine the IC50 value for this compound's blockade of the native calcium channels.[18]
Conclusion
The available experimental evidence confirms that this compound is a potent blocker of both L-type and T-type calcium channels. This dual action provides a pharmacological basis for its clinical profile, which includes effective blood pressure reduction, potential for renal protection, and a favorable side-effect profile compared to L-type selective calcium channel blockers. Further head-to-head comparative studies quantifying the IC50 values of this compound and other CCBs on all subtypes of L- and T-type calcium channels under identical experimental conditions would be valuable for a more precise understanding of their relative selectivities and clinical implications.
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
- 10. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. researchgate.net [researchgate.net]
- 17. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 18. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
A Comparative Guide to Manidipine and Delapril Combination Therapy in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While extensive clinical data exists for the combination of manidipine and delapril, published preclinical experimental data on the combination therapy in established animal models of hypertension is limited. This guide therefore synthesizes available preclinical data for each monotherapy and extrapolates the expected synergistic effects of the combination, supported by robust clinical findings.
Introduction
Hypertension is a multifactorial disease characterized by elevated blood pressure, leading to significant cardiovascular morbidity and mortality. Combination therapy is often required to achieve target blood pressure levels and provide comprehensive end-organ protection. The combination of this compound, a third-generation dihydropyridine calcium channel blocker (CCB), and delapril, an angiotensin-converting enzyme (ACE) inhibitor, presents a rational therapeutic strategy by targeting two key pathways in blood pressure regulation.
This compound inhibits the influx of calcium ions into vascular smooth muscle cells and glomerular arterioles by blocking both L-type and T-type calcium channels. This dual blockade results in vasodilation and a reduction in intraglomerular pressure, offering potential renal protective effects. Delapril inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and prevents the degradation of the vasodilator bradykinin. This action leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and subsequent reductions in sodium and water retention.
This guide provides a comparative overview of this compound and delapril, both as monotherapies in preclinical hypertension models and as a combination therapy in clinical settings. It includes detailed experimental protocols for researchers and visual representations of the relevant signaling pathways.
Comparative Efficacy in Hypertension Models
Preclinical Data: Monotherapy in Animal Models
The following tables summarize the observed effects of this compound and delapril monotherapies in spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.
Table 1: Effects of this compound Monotherapy in Hypertensive Rat Models
| Parameter | Hypertension Model | Treatment Details | Key Findings | Reference |
| Blood Pressure | Salt-loaded SHR | 40 mg/day, p.o. for 4 weeks | Completely prevented the elevation in systolic blood pressure. | [1] |
| Cardiac Hypertrophy | DOCA-salt rats | 0.05% this compound in food for 3 weeks | Significantly reduced left ventricular weight and the increased wall/lumen ratio. | [2] |
| Renal Function | Salt-loaded SHR | 40 mg/day, p.o. for 4 weeks | Improved the pressure-natriuresis relationship and attenuated the autoregulation of glomerular filtration rate and renal plasma flow. | [1] |
| Coronary Circulation | DOCA-salt rats | 0.05% this compound in food for 3 weeks | Restored maximal coronary flow. | [2] |
Table 2: Effects of Delapril Monotherapy in Hypertensive Rat Models
| Parameter | Hypertension Model | Treatment Details | Key Findings | Reference |
| Blood Pressure | SHR | 10 mg/kg/day, p.o. for 2 weeks | Produced a sustained antihypertensive action. | [3] |
| Cardiac Hypertrophy | SHRSP | 10 mg/kg/day, p.o. for 5 weeks | Significantly decreased left ventricular weight, the wall/lumen ratio of small coronary arterioles, and the thickness of the left ventricular wall. | [4] |
| Renal Function | SHRSP | 10 mg/kg/day, p.o. for 4 weeks (salt-loaded) | Completely inhibited the increase in urinary protein excretion. | [4] |
| Vascular Effects | SHR | 10 mg/kg/day, p.o. for 2 weeks | Suppressed vascular angiotensin II release by 73%. | [3][5] |
| Stroke Prevention | SHRSP | 10 mg/kg/day, p.o. for 4 weeks (salt-loaded) | Completely inhibited the incidence of stroke signs. | [4] |
Clinical Data: Combination Therapy in Human Hypertension
The fixed-dose combination of this compound (10 mg) and delapril (30 mg) has demonstrated superior antihypertensive efficacy compared to either agent alone in clinical trials.
Table 3: Blood Pressure Reduction with this compound/Delapril Combination Therapy in Human Hypertension
| Study Population | Treatment Groups | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| Mild to Moderate Hypertensives | This compound/Delapril Combination | 12 weeks | 19 | 14 | [3] |
| This compound Monotherapy | 12 weeks | 15 | 11 | [3] | |
| Delapril Monotherapy | 12 weeks | 14 | 10 | [3] | |
| Non-responders to Monotherapy | This compound/Delapril Combination | 12 weeks | 16 | 10-11 | [6] |
| Mild to Moderate Hypertensives | This compound/Delapril Combination | 50 weeks | 21.8 | 14.3 | [3] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and delapril stems from their complementary mechanisms of action on the cardiovascular and renal systems.
This compound Signaling Pathway
This compound's primary mechanism involves the blockade of voltage-gated L-type and T-type calcium channels in vascular smooth muscle and renal arterioles. This inhibition prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure. The blockade of T-type calcium channels in the renal efferent arterioles is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.
Caption: this compound's mechanism of action.
Delapril Signaling Pathway
Delapril is a prodrug that is hydrolyzed to its active metabolite, which inhibits ACE. This prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The reduction in angiotensin II leads to vasodilation and decreased sodium and water retention. Additionally, ACE inhibition increases the levels of bradykinin, a vasodilator.
Caption: Delapril's mechanism of action.
Combined this compound and Delapril Synergistic Pathway
The combination of this compound and delapril provides a synergistic effect by targeting both the renin-angiotensin system and calcium influx. This dual approach leads to more effective blood pressure control and potentially enhanced end-organ protection.
Caption: Synergistic action of this compound and delapril.
Experimental Protocols
The following are standardized protocols for inducing hypertension and evaluating the efficacy of antihypertensive agents in rat models. These protocols are representative of the methodologies that would be employed to study the combination of this compound and delapril.
Spontaneously Hypertensive Rat (SHR) Model
This model is a genetic model of essential hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (dose to be determined, e.g., 10 mg/kg/day, p.o.)
-
Delapril (e.g., 10 mg/kg/day, p.o.)[4]
-
This compound + Delapril combination
-
-
Drug Administration: Drugs are administered daily by oral gavage for a period of 4-8 weeks.
-
Blood Pressure Measurement:
-
Method: Tail-cuff plethysmography or radiotelemetry.
-
Frequency: Weekly throughout the study.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Cardiac Hypertrophy: Hearts are excised, weighed, and the left ventricular weight to body weight ratio is calculated. Histological analysis of heart sections (e.g., H&E and Masson's trichrome staining) is performed to assess cardiomyocyte size and fibrosis.
-
Renal Function: 24-hour urine is collected to measure urinary protein and creatinine excretion. Blood samples are collected for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Vascular Remodeling: Aortic sections are stained to assess wall thickness and lumen diameter.
-
References
- 1. What is Delapril Hydrochloride used for? [synapse.patsnap.com]
- 2. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Manidipine's Edge: Unveiling the Beneficial Effects on Adiponectin Levels in Antihypertensive Therapy
A comprehensive comparison of manidipine with other antihypertensive agents reveals its unique ability to increase adiponectin levels, a key adipokine in metabolic health. This effect, not commonly observed with other calcium channel blockers, is attributed to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), positioning this compound as a favorable option for hypertensive patients with metabolic comorbidities.
This guide provides an in-depth analysis of the experimental data supporting the beneficial effects of this compound on adiponectin levels, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data from clinical trials, outline the experimental protocols used in these studies, and visualize the proposed signaling pathways.
Comparative Analysis of Adiponectin Modulation
Clinical evidence, most notably from the MARIMBA and MARCADOR studies, has highlighted a significant difference in the effects of this compound on adiponectin compared to other antihypertensive drugs, particularly the widely used calcium channel blocker, amlodipine.
In the MARIMBA study, hypertensive patients with metabolic syndrome treated with this compound (20 mg/day) for 12 weeks showed a significant increase in plasma adiponectin levels of 32.9% (p=0.011).[1][2] In stark contrast, patients receiving amlodipine (10 mg/day) experienced no significant change in adiponectin levels.[1][2] This increase in adiponectin with this compound was also associated with a significant reduction in insulin resistance, as measured by the HOMA-IR index (-21.3%, p=0.007), an effect not seen with amlodipine.[1][2]
The MARCADOR study further substantiated these findings, comparing this compound with the angiotensin II receptor blocker (ARB) telmisartan and a combination of this compound and the angiotensin-converting enzyme (ACE) inhibitor lisinopril.[3] While all treatments effectively lowered blood pressure, this compound demonstrated superior effects on improving insulin sensitivity compared to amlodipine.[3]
While direct head-to-head trials of this compound against ACE inhibitors or ARBs with adiponectin as the primary endpoint are limited, the existing data suggests a unique metabolic advantage for this compound among calcium channel blockers. Studies on other dihydropyridine calcium channel blockers, such as lercanidipine, have not consistently reported a significant impact on adiponectin levels.[4]
| Drug/Drug Class | Change in Adiponectin Levels | Key Studies |
| This compound | Significant Increase (e.g., +32.9%) | MARIMBA[1][2], MARCADOR[3] |
| Amlodipine | No Significant Change | MARIMBA[1][2], MARCADOR[3] |
| Lercanidipine | No Significant Change Reported | Vascular and metabolic properties of this compound[4] |
| ACE Inhibitors (e.g., Enalapril) | Variable/Not Consistently Increased | This compound: an antihypertensive drug with positive effects[2] |
| ARBs (e.g., Telmisartan, Losartan) | Variable/May Increase Adiponectin | Comparison of barnidipine+losartan vs telmisartan+HCTZ[5] |
The Underlying Mechanism: PPAR-γ Activation
The differential effect of this compound on adiponectin is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[1][4] In vitro studies have shown that this compound, but not amlodipine or lercanidipine, can activate PPAR-γ in 3T3-L1 adipocytes.[4] This activation of PPAR-γ is thought to stimulate the expression and secretion of adiponectin from fat cells. The effect of this compound on PPAR-γ activation was found to be approximately two-thirds that of the potent PPAR-γ agonist pioglitazone and was blocked by the PPAR-γ antagonist GW9662, further solidifying this mechanism.[1]
The precise molecular steps linking this compound, a calcium channel blocker, to the activation of the nuclear receptor PPAR-γ are still under investigation. However, it is hypothesized that this compound's unique chemical structure may allow it to interact with and modulate the activity of PPAR-γ, independent of its effects on calcium channels.
Figure 1. Proposed signaling pathway of this compound-induced adiponectin increase.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section details the key experimental methodologies employed in the cited studies.
Measurement of Plasma Adiponectin Levels (ELISA)
The concentration of adiponectin in plasma is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for adiponectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any adiponectin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for adiponectin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of adiponectin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Typical Protocol Outline:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the adiponectin standard to create a standard curve.
-
Binding: Add 100 µL of standard or sample to each well of the antibody-coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human adiponectin antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Calculate the concentration of adiponectin in the samples by interpolating from the standard curve.
In Vitro Adipocyte Differentiation and PPAR-γ Activation Assay (3T3-L1 cells)
The 3T3-L1 cell line is a widely used in vitro model to study adipogenesis and the effects of compounds on adipocyte function.
Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes by a cocktail of adipogenic inducers. The effect of a test compound (e.g., this compound) on this process and on specific molecular targets like PPAR-γ can then be assessed.
Differentiation Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (this compound) or vehicle control is added at this stage.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS.
-
Assessment of Differentiation: Differentiation is typically assessed between days 8 and 12. Lipid accumulation can be visualized by Oil Red O staining.
PPAR-γ Activation Assay:
-
Reporter Gene Assay: Transfect 3T3-L1 cells with a reporter plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase). After treatment with the test compound, measure the reporter gene activity to quantify PPAR-γ activation.
-
Gene Expression Analysis: After differentiation in the presence of the test compound, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPAR-γ target genes, such as adiponectin (AdipoQ) and fatty acid-binding protein 4 (FABP4).
Figure 2. Experimental workflow for 3T3-L1 adipocyte differentiation and analysis.
Conclusion
The available evidence strongly suggests that this compound possesses a unique metabolic profile among calcium channel blockers, characterized by its ability to significantly increase adiponectin levels. This effect, likely mediated through the activation of PPAR-γ, provides a compelling rationale for its use in hypertensive patients with metabolic syndrome or type 2 diabetes. The detailed experimental protocols provided in this guide offer a framework for further research into the molecular mechanisms underlying these beneficial effects and for the development of novel antihypertensive therapies with improved metabolic outcomes.
References
- 1. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 2. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lercanidipine reduces matrix metalloproteinase-9 activity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 5. Comparison of the effects of barnidipine+losartan compared with telmisartan+hydrochlorothiazide on several parameters of insulin sensitivity in patients with hypertension and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Manidipine Disposal Protocols
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of manidipine, a potent pharmaceutical compound. Adherence to these protocols is essential to protect laboratory personnel, the wider community, and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not released into the environment or disposed of down the drain[1][2]. The primary and mandated method for disposal is through a licensed and approved waste disposal facility[1][2].
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required[3].
-
Hand Protection: Wear chemical-resistant rubber gloves[3].
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary[3].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[4].
Spill Management: In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate personnel from the immediate area to ensure safety[2].
-
Ensure the area is well-ventilated[4].
-
Wearing appropriate PPE, gently sweep up the spilled solid material, taking care to avoid dust formation[2].
-
Shovel the swept-up material into a suitable, clearly labeled container for disposal[2].
-
Decontaminate the spill area and any equipment used for cleanup, scrubbing with alcohol is a recommended method[1][4].
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with institutional policies and national and local regulations. The following is a general workflow that aligns with best practices for pharmaceutical waste management in a research setting.
-
Segregation and Collection:
-
All waste this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves, bench paper), and expired solutions, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when actively adding waste.
-
-
Labeling:
-
Storage:
-
Contact Environmental Health and Safety (EHS):
-
Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal guidance[7].
-
Contact them to schedule a pickup for your this compound waste. They will have established procedures with approved hazardous waste management vendors.
-
-
Documentation:
-
Maintain meticulous records of all disposed this compound waste, in line with your institution's requirements and regulatory standards. This may include a certificate of destruction provided by the disposal vendor[7].
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| UN Number | 2811 | [5] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [5] |
| Primary Disposal Route | Approved Waste Disposal Plant / Incineration | [1][2][7] |
| Prohibited Disposal | Do not empty into drains or release into the environment | [1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for safe this compound waste handling and disposal.
By implementing these procedures, research organizations can ensure they are not only compliant with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA)[7][8], but are also upholding their commitment to the safety of their personnel and the preservation of the environment.
References
- 1. This compound(CV-4093)|89226-50-6|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
